Estrone-d2-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXHEGUUPJUMQT-XIMAIENTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2(C1=O)C)C=CC(=C4)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629253 | |
| Record name | 3-Hydroxy(16,16-~2~H_2_)estra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56588-58-0 | |
| Record name | 3-Hydroxy(16,16-~2~H_2_)estra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Deuterated Estrone
This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated estrone, specifically focusing on common isotopologues such as Estrone-d2. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. While the specific nomenclature "Estrone-d2-1" is not standard, it is recognized as a synonym for Estrone-16,16-d2 in some databases[1]. This guide will cover the properties of well-characterized deuterated estrone variants.
Deuterated estrone serves as an invaluable internal standard for the quantification of estrone in various biological matrices using mass spectrometry-based assays.[2][3] Estrone, one of the three major naturally occurring estrogens, is a key biomarker in numerous physiological and pathological processes.[4] The use of a deuterated internal standard is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of analytical methods.[4][5][6][7][8]
Core Physical and Chemical Properties
The physical properties of deuterated estrone are largely comparable to those of its non-labeled counterpart, with the primary difference being a slight increase in molecular weight due to the presence of deuterium atoms.
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of common deuterated estrone isotopologues and, for comparison, non-deuterated estrone.
| Property | Estrone-2,4-d2 | Estrone-16,16-d2 | Estrone (Unlabeled) |
| CAS Number | 350820-16-5[2][9][10] | 56588-58-0[1][9][11] | 53-16-7[9][10][11] |
| Molecular Formula | C₁₈H₂₀D₂O₂[2] | C₁₈H₂₀D₂O₂[12] | C₁₈H₂₂O₂[13][14] |
| Molecular Weight | 272.4 g/mol [2] | 272.38 g/mol [9][12] | 270.37 g/mol [14] |
| Exact Mass | 272.1745 Da[9] | 272.1745 Da[9][11] | 270.1620 Da[13] |
| Melting Point | Not specified | 247 - 250°C (dec.)[12] | 258 - 261°C[13] |
| UV Maximum (λmax) | 280 nm[2] | Not specified | 281 nm[15] |
| Appearance | Crystalline solid[2] | Off-White to Pale Beige Solid[12] | White, odorless, solid crystalline powder[14] |
Solubility
The solubility of deuterated estrone has been determined in various organic solvents and aqueous solutions. The data is crucial for the preparation of stock solutions and standards for analytical assays.
| Solvent | Estrone-2,4-d2 | Estrone-16,16-d2 | Estrone (Unlabeled) |
| DMSO | 20 mg/mL[2] | Slightly soluble[12] | ~20 mg/mL[15] |
| DMF | 30 mg/mL[2] | Not specified | ~20 mg/mL[15] |
| Methanol | Not specified | Sparingly soluble[12] | Soluble |
| DMF:PBS (pH 7.2) (1:5) | 0.15 mg/mL[2] | Not specified | ~0.15 mg/mL[15] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural confirmation and identification of deuterated estrone.
-
Mass Spectrometry (MS): In mass spectrometric analysis, deuterated estrone exhibits a characteristic mass shift compared to the unlabeled compound, which allows for its use as an internal standard. The exact mass difference depends on the number of deuterium atoms incorporated. For Estrone-d2, the mass is increased by approximately 2 Da.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the position of the deuterium labels on the estrone molecule. In ¹H NMR, the signals corresponding to the protons that have been replaced by deuterium will be absent. In ¹³C NMR, the carbons attached to deuterium will show a characteristic splitting pattern and a shift in their resonance frequency.[16][17][18]
Experimental Protocols
Deuterated estrone is predominantly used as an internal standard in quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized experimental protocol for the quantification of estrone in biological samples.
Quantification of Estrone in Serum/Plasma by LC-MS/MS
This protocol outlines the key steps for sample preparation and analysis.
-
Sample Preparation:
-
Spiking: A known amount of Estrone-d2 internal standard is added to the serum or plasma sample.[6]
-
Liquid-Liquid Extraction (LLE): The estrogens are extracted from the biological matrix using an organic solvent such as methyl tert-butyl ether (MTBE).[6][7]
-
Evaporation: The organic extract is evaporated to dryness under a stream of nitrogen.[6]
-
Derivatization: To enhance ionization efficiency and sensitivity, the dried extract is derivatized. A common derivatizing agent is dansyl chloride, which reacts with the phenolic hydroxyl group of estrone to form a positively charged derivative.[5][6][7]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The derivatized sample is reconstituted and injected into an HPLC or UHPLC system. A reversed-phase C18 column is typically used to separate estrone from other endogenous compounds.[6]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both unlabeled estrone and the deuterated internal standard are monitored.[6][7]
-
-
Data Analysis:
-
The concentration of estrone in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of estrone and a fixed concentration of the internal standard.
-
Visualizations
Logical Relationship of Estrone and its Deuterated Analogues
Caption: Relationship between Estrone and its deuterated forms.
Experimental Workflow for Estrone Quantification using Estrone-d2
Caption: LC-MS/MS workflow for estrone quantification.
References
- 1. Estrone-16,16-D2 | C18H22O2 | CID 22967916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A MALDI-MS-based quantitative analytical method for endogenous estrone in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. High-sensitivity tandem mass spectrometry assay for serum estrone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrone-d2 | CAS 56588-58-0 | LGC Standards [lgcstandards.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. Estrone D2 (16,16-D2) | CAS 56588-58-0 | LGC Standards [lgcstandards.com]
- 12. ESTRONE-16,16-D2 CAS#: 56588-58-0 [amp.chemicalbook.com]
- 13. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Estrone - Wikipedia [en.wikipedia.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. bmse000549 Estrone at BMRB [bmrb.io]
- 17. Estrone(53-16-7) 1H NMR [m.chemicalbook.com]
- 18. uregina.ca [uregina.ca]
Synthesis and Purification of Deuterated Estrone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated estrone, a critical component in various research and drug development applications, including its use as an internal standard in mass spectrometry-based quantification assays. This document outlines a robust methodology for regioselective deuterium labeling of estrone, detailed purification protocols, and methods for characterization to ensure high isotopic and chemical purity.
Introduction
Estrone, a key estrogenic hormone, and its metabolites are implicated in numerous physiological and pathological processes. The use of stable isotope-labeled internal standards, such as deuterated estrone, is paramount for accurate quantification in complex biological matrices. The strategic incorporation of deuterium atoms into the estrone molecule provides a mass shift that allows for clear differentiation from the endogenous analyte in mass spectrometric analyses, without significantly altering its chemical properties.[1]
This guide focuses on a well-established method for the regioselective deuteration of the estrone backbone, specifically targeting the aromatic A-ring. This approach, utilizing deuterated trifluoroacetic acid with a t-butyl alcohol catalyst, offers a straightforward and economical route to obtaining deuterated estrone.[2] Subsequent purification via High-Performance Liquid Chromatography (HPLC) is detailed to ensure the final product meets the stringent purity requirements for research and clinical applications.
Synthesis of Deuterated Estrone
The primary method for introducing deuterium into the estrone molecule is through an acid-catalyzed hydrogen-deuterium exchange reaction. The protocol described below is adapted from the work of Stack et al. and focuses on achieving regioselective deuteration.[2]
Experimental Protocol: Regioselective Deuteration of Estrone
Objective: To regioselectively introduce deuterium atoms onto the aromatic A-ring of estrone.
Materials:
-
Estrone
-
Deuterated Trifluoroacetic Acid (CF3CO2D, 99.5 atom % D)
-
t-Butyl alcohol
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve estrone (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add t-butyl alcohol (1.2 equivalents) followed by the slow addition of deuterated trifluoroacetic acid (10 equivalents).
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 40°C). Maintain the reflux for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by LC-MS to determine the extent of deuteration.
-
Workup: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude deuterated estrone.
Synthesis Workflow
Caption: Experimental workflow for the synthesis of deuterated estrone.
Purification of Deuterated Estrone
Purification of the crude deuterated estrone is essential to remove any unreacted starting material, byproducts, and reagents. High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving high purity.
Experimental Protocol: HPLC Purification
Objective: To purify the crude deuterated estrone to >98% chemical and isotopic purity.
Materials and Equipment:
-
Crude deuterated estrone
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude deuterated estrone in a minimal amount of the initial mobile phase solvent mixture.
-
HPLC Conditions:
-
Column: C18 reverse-phase preparative column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound. For example, 40-80% B over 30 minutes. The exact gradient should be optimized based on analytical scale injections.
-
Flow Rate: Appropriate for the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: UV detection at a wavelength where estrone has significant absorbance (e.g., 280 nm).
-
-
Injection and Fraction Collection: Inject the prepared sample onto the HPLC system. Collect fractions corresponding to the main peak of deuterated estrone.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified deuterated estrone.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and purification of deuterated estrone.
Table 1: Synthesis Reaction Parameters and Representative Yields
| Parameter | Value | Reference |
| Starting Material | Estrone | [2] |
| Deuterating Agent | Deuterated Trifluoroacetic Acid | [2] |
| Catalyst | t-Butyl Alcohol | [2] |
| Reaction Time | 24 - 48 hours | [2] |
| Typical Crude Yield | 70 - 85% | Representative |
| Typical Isotopic Purity (Crude) | >95% D-incorporation | Representative |
Table 2: Purification and Final Product Specifications
| Parameter | Method | Specification |
| Purification Method | Preparative HPLC | - |
| Final Chemical Purity | Analytical HPLC-UV | >98% |
| Final Isotopic Purity | Mass Spectrometry | >98% |
| Characterization | 1H-NMR, 13C-NMR, MS | Conforms to structure |
Logical Relationships in Deuteration Strategies
The choice of deuteration strategy depends on the desired labeling pattern and the available starting materials.
Caption: Logical relationships between different deuteration strategies for estrone.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of deuterated estrone. The described methods, centered around a regioselective deuteration reaction followed by HPLC purification, offer a reliable pathway to obtaining a high-purity product suitable for demanding research and development applications. Adherence to these protocols and careful analytical characterization are crucial for ensuring the quality and reliability of the deuterated estrone for its intended use.
References
A Technical Guide to Commercial Estrone-d2 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available Estrone-d2, a deuterated analog of estrone, for research purposes. This document details the technical specifications from various suppliers, outlines a typical experimental protocol for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays, and presents a visual representation of the experimental workflow.
Introduction to Estrone-d2
Estrone-d2 is a stable isotope-labeled version of estrone, a naturally occurring estrogen. The incorporation of deuterium atoms results in a compound with a higher molecular weight than endogenous estrone, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1] Its primary application in research is for the accurate quantification of estrone in biological samples, such as serum and plasma, through isotope dilution mass spectrometry.[2][3]
Commercial Suppliers and Technical Data
Several reputable suppliers offer Estrone-d2 for research use. The following table summarizes the key quantitative data for Estrone-d2 from a selection of commercial vendors to facilitate comparison. It is important to note that two common deuterated forms are available, distinguished by their CAS numbers, indicating different positions of the deuterium labels.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Quantities |
| Cayman Chemical | Estrone-d2 | 350820-16-5 | 272.4 | ≥98% | Information not readily available | 500 µg, 1 mg |
| MedChemExpress | Estrone-d2 | Not specified | Not specified | >98% | Information not readily available | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| LGC Standards | Estrone-d2 (16,16-D2) | 56588-58-0 | 272.38 | Information not readily available | Information not readily available | 10 mg |
| Santa Cruz Biotechnology | Estrone-d2 | 56588-58-0 | 272.38 | Information not readily available | Information not readily available | Contact for availability |
| A Chemtek | Estrone-d2 Solution in Acetonitrile | 56588-58-0 | 272.4 | Not specified | Not specified | 1000µg/mL solution |
Experimental Protocol: Quantification of Estrone in Serum by LC-MS/MS
The following is a detailed methodology for a key experiment where Estrone-d2 is used as an internal standard for the quantification of estrone in human serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite based on established methods.
1. Materials and Reagents:
-
Estrone standard
-
Estrone-d2 internal standard
-
Human serum samples
-
Methanol (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Formic acid
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of Estrone-d2 internal standard solution (concentration to be optimized based on expected endogenous estrone levels).
-
Vortex briefly to mix.
-
Add 500 µL of MTBE to the tube.
-
Vortex vigorously for 2 minutes to extract the steroids.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a new clean tube.
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The specific gradient profile should be optimized for the separation of estrone from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Negative ion mode is often preferred for estrogens.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Estrone: The precursor ion (Q1) would be the deprotonated molecule [M-H]⁻ at m/z 269.2, and a characteristic product ion (Q3) would be monitored (e.g., m/z 145.1).
-
Estrone-d2: The precursor ion (Q1) would be [M-H]⁻ at m/z 271.2, and the same product ion (Q3) as estrone would be monitored (e.g., m/z 145.1).
-
-
The collision energy and other MS parameters should be optimized for maximum signal intensity for each transition.
-
4. Data Analysis:
-
Integrate the peak areas for both the estrone and Estrone-d2 MRM transitions.
-
Calculate the ratio of the peak area of estrone to the peak area of Estrone-d2.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the estrone calibrators.
-
Determine the concentration of estrone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Experimental Workflow
The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol described above.
Caption: Workflow for Estrone Quantification using Estrone-d2.
Signaling Pathways and Logical Relationships
While Estrone-d2 itself is not involved in signaling pathways, its use is critical for accurately measuring endogenous estrone, which does participate in estrogen signaling. The following diagram illustrates a simplified estrogen signaling pathway.
Caption: Simplified Estrogen Signaling Pathway.
References
Isotopic Purity of Estrone-d2: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the isotopic purity of deuterated standards like Estrone-d2 is critical for ensuring the accuracy and reliability of quantitative analytical methods. This guide provides an in-depth look at the significance of Estrone-d2's isotopic purity, methods for its characterization, and its application in sensitive analytical assays.
Estrone-d2 is a stable isotope-labeled version of estrone, a naturally occurring estrogenic hormone.[1] It serves as an invaluable internal standard for the precise quantification of endogenous estrone in various biological matrices through isotope dilution mass spectrometry (IDMS).[2] The accuracy of this technique hinges directly on the isotopic purity of the deuterated standard.
The Significance of Isotopic Purity
High isotopic purity, specifically a high percentage of deuterium enrichment, is paramount for several reasons:
-
Minimizing Signal Interference: A high isotopic enrichment (typically ≥98%) ensures a clear mass separation between the deuterated standard and the natural, unlabeled analyte during mass spectrometric analysis. This minimizes background interference and enhances the signal-to-noise ratio, leading to more accurate measurements.[3]
-
Improving Data Quality and Reliability: By reducing interference, high-purity standards contribute to higher data quality and greater confidence in the analytical results.[3]
-
Ensuring Method Validation Consistency: The use of well-characterized, high-purity deuterated standards is often a requirement for method validation and helps ensure compliance with regulatory expectations in clinical and pharmaceutical research.[3]
-
Accurate Quantification: The fundamental principle of isotope dilution analysis relies on a known concentration of the isotopically labeled standard. Any significant presence of unlabeled analyte in the standard would lead to an overestimation of the endogenous compound.
Conversely, low isotopic purity can lead to several analytical challenges:
-
Inaccurate Results: The presence of unlabeled estrone in the Estrone-d2 standard can artificially inflate the measured concentration of the endogenous analyte.
-
Poor Reproducibility: Inconsistent isotopic purity between batches of the standard can lead to poor reproducibility of the assay over time.[3]
-
"False Positives": In extreme cases, if the deuterated standard loses all of its deuterium, it can be misidentified as the unlabeled analyte, leading to erroneous results.[4]
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available Estrone-d2 is typically high, as detailed in the table below. It is crucial to distinguish between "isotopic enrichment" and "species abundance." Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while species abundance is the percentage of the total molecular population that has a specific isotopic composition.[5] For a d2 compound, the final product will contain a small population of molecules with one deuterium atom (d1) and no deuterium atoms (d0).[5]
| Product Name | Supplier | Isotopic Purity/Enrichment | Chemical Purity |
| Estrone-2,4-d2 | CDN Isotopes | 98 atom % D | - |
| Estrone-d2 | MedChemExpress | - | 99.78% |
| Estrone-d2-1 | MedChemExpress | - | 95.0% |
| Estrone-d2 | Cayman Chemical | ≥98% | - |
| β-Estradiol-d2 | Sigma-Aldrich | 98 atom % D | - |
Experimental Protocols
Determination of Isotopic Purity
The characterization of isotopologues is a critical aspect of validating deuterated standards.[5] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.[5][6]
1. High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment
This method allows for the rapid and sensitive determination of isotopic purity by distinguishing between the different isotopolog ions (H/D).[7][8]
-
Instrumentation: An electrospray ionization high-resolution mass spectrometer (ESI-HRMS) is typically used.[7]
-
Sample Preparation: A dilute solution of the Estrone-d2 standard is prepared in a suitable solvent (e.g., methanol).
-
Data Acquisition: The instrument is calibrated to ensure high mass accuracy. Full-scan mass spectra are acquired over the relevant m/z range for Estrone-d2 and its isotopologues.
-
Data Analysis:
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment
Proton NMR (¹H-NMR) is highly precise for measuring the small amounts of residual hydrogen in a highly deuterated sample.[5]
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: The Estrone-d2 sample is dissolved in a deuterated solvent, and a known internal standard is added.
-
Data Acquisition: A quantitative ¹H-NMR spectrum is acquired.
-
Data Analysis: The signal from the residual protons in the deuterated positions is compared to the signal of the internal standard to determine the overall isotopic enrichment with high accuracy.[5]
Quantification of Endogenous Estrone using Isotope Dilution LC-MS/MS
This is a common application for Estrone-d2, particularly in clinical research for measuring estrone levels in serum or plasma.[9][10]
-
Sample Preparation and Extraction:
-
A known amount of Estrone-d2 internal standard is added to the biological sample (e.g., 200 µL of serum).[11]
-
Proteins are precipitated by adding a solvent like methanol, followed by vortexing and centrifugation.[12]
-
The supernatant containing the analytes is collected.
-
A liquid-liquid extraction is performed using a solvent such as methyl t-butyl ether (MTBE) to isolate the steroids.[11]
-
The organic extract is evaporated to dryness under a stream of nitrogen.[11]
-
-
Derivatization (Optional but common for enhancing sensitivity):
-
The dried extract is reconstituted in a derivatizing agent, such as dansyl chloride, to form positively charged derivatives. This improves ionization efficiency in the mass spectrometer.[11]
-
-
LC-MS/MS Analysis:
-
The derivatized or underivatized sample is reconstituted in a suitable solvent and injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[11][12]
-
Chromatographic separation is typically achieved on a C18 column.[9]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the transitions for both endogenous estrone and the Estrone-d2 internal standard.[9]
-
-
Quantification:
-
A calibration curve is generated using known concentrations of unlabeled estrone and a fixed concentration of the Estrone-d2 internal standard.
-
The ratio of the peak area of the endogenous estrone to the peak area of the Estrone-d2 internal standard in the unknown sample is used to determine the concentration of endogenous estrone by interpolating from the calibration curve.[12]
-
Visualizing Workflows and Pathways
To better illustrate the application and biological context of Estrone-d2, the following diagrams outline key processes.
Figure 1: Workflow for Quantification of Estrone using Estrone-d2.
Recent research has highlighted the distinct biological roles of estrone, particularly in the context of postmenopausal physiology and disease. Unlike estradiol, estrone has been shown to promote inflammation, a key factor in the development and progression of certain cancers.[13][14]
Figure 2: Estrone-driven Pro-inflammatory Signaling Pathway.
Furthermore, estrone has been implicated in promoting the epithelial-to-mesenchymal transition (EMT), a cellular process critical for cancer metastasis.[14][15]
Figure 3: Estrone's Role in Epithelial-to-Mesenchymal Transition (EMT).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous quantitation of endogenous estrone, 17β-estradiol, and estriol in human serum by isotope-dilution liquid chromatography-tandem mass spectrometry for clinical laboratory applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Estradiol and Estrone Have Different Biological Functions to Induce NF-κB-Driven Inflammation, EMT and Stemness in ER+ Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. news-medical.net [news-medical.net]
Stability and Storage of Estrone-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Estrone-d2. Due to the limited availability of in-depth public stability data specifically for Estrone-d2, this document synthesizes information from commercial suppliers, general guidelines for deuterated compounds, and stability studies of similar non-deuterated estrogens.
Introduction
Estrone-d2 is a deuterated analog of estrone, a naturally occurring estrogen. It is widely used as an internal standard in quantitative analysis by mass spectrometry (GC-MS or LC-MS) for the determination of estrone in biological samples. The stability of Estrone-d2 is a critical factor for ensuring the accuracy and reliability of such analytical methods. Degradation of the internal standard can lead to inaccurate quantification of the target analyte.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity and stability of Estrone-d2. The following table summarizes the recommended storage conditions based on information from various suppliers.
| Parameter | Recommendation | Source(s) |
| Form | Crystalline solid | [1] |
| Long-Term Storage (Solid) | -20°C | [1] |
| Long-Term Stability (Solid at -20°C) | ≥ 4 years | [1] |
| Shipping | Wet ice in continental US; may vary elsewhere | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles. | [2] |
Stability Profile and Potential Degradation Pathways
While specific public data on forced degradation studies for Estrone-d2 is scarce, general knowledge of the stability of deuterated compounds and estrogens provides insights into its potential degradation profile.
General Considerations for Deuterated Compounds:
-
Kinetic Isotope Effect: The presence of deuterium atoms at specific positions can sometimes slow down metabolic or chemical degradation processes compared to the non-deuterated counterpart. However, the stability of the deuterium label itself can be a concern under certain conditions (e.g., acidic or basic environments, enzymatic activity).
-
Oxidative and Photolytic Stability: Like many organic molecules, deuterated steroids can be susceptible to degradation by oxidation and light.
Potential Degradation Pathways (Inferred from Estrone):
The degradation pathways of Estrone-d2 are expected to be similar to those of non-deuterated estrone. The primary routes of degradation for estrogens involve oxidation. The phenolic hydroxyl group and the steroid ring system are potential sites for oxidative attack. It is important to note that the rates of these reactions may differ for Estrone-d2 due to the kinetic isotope effect.
Below is a conceptual diagram illustrating a potential degradation pathway for estrone, which can serve as a proxy for understanding the potential degradation of Estrone-d2.
References
An In-depth Technical Guide to the Certificate of Analysis for Estrone-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Estrone-d2, a deuterated internal standard essential for the accurate quantification of estrone in various biological matrices. Understanding the data and methodologies presented in a CoA is critical for ensuring the quality and reliability of experimental results in research and drug development.
Product Identification and Chemical Properties
A Certificate of Analysis begins with the fundamental identification of the compound. Estrone-d2 is a stable, isotopically labeled form of estrone, a naturally occurring estrogen. The deuterium labels provide a distinct mass difference, allowing it to be differentiated from the endogenous, unlabeled estrone in mass spectrometry-based assays.[1][2]
Table 1: Chemical and Physical Properties of Estrone-d2
| Property | Value |
| Chemical Name | 3-hydroxy-estra-1,3,5(10)-trien-17-one-2,4-d2 |
| Synonyms | E1-d2, Oestrone-d2 |
| CAS Number | 350820-16-5 |
| Molecular Formula | C₁₈H₂₀D₂O₂ |
| Molecular Weight | 272.4 g/mol |
| Purity | ≥98% |
| Isotopic Enrichment | ≥99% atom % D |
| Appearance | A crystalline solid |
| Solubility | DMF: 30 mg/ml; DMSO: 20 mg/ml; DMF:PBS (pH 7.2) (1:5): 0.15 mg/ml |
| Storage | -20°C |
Analytical Data and Experimental Protocols
This section details the analytical tests performed to confirm the identity, purity, and isotopic enrichment of Estrone-d2.
Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled standards. It confirms the molecular weight and isotopic enrichment of Estrone-d2.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is often employed for the analysis of estrogens.[3][4]
-
Sample Preparation: Aliquots of serum (e.g., 200 µL) are spiked with the Estrone-d2 internal standard. The samples then undergo liquid-liquid extraction, often with methyl t-butyl ether (MTBE).[5][6]
-
Derivatization: To enhance ionization efficiency and sensitivity, the extracted estrogens are derivatized, for example, with dansyl chloride to form positively charged derivatives.[3][5][7]
-
Chromatographic Separation: The derivatized sample is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase column, such as a Thermo Scientific Accucore RP-MS (2.6 µm, 50 x 2.1 mm), is used to separate the analytes.[5][8] A typical mobile phase gradient might consist of water and acetonitrile with a small amount of formic acid.[3]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source. The mass spectrometer is operated in selected reaction monitoring (SRM) mode to specifically detect the precursor and product ions of both derivatized estrone and Estrone-d2.[5]
Table 2: Representative Mass Spectrometry Data
| Parameter | Estrone | Estrone-d2 |
| Parent Ion (m/z) | [Value] | [Value+2] |
| Fragment Ion (m/z) | [Value] | [Value] |
| Purity (by MS) | - | ≥98% |
| Isotopic Purity | - | ≥99 atom % D |
Note: The exact m/z values will depend on the derivatization agent used and the adduct ion formed.
Workflow for LC-MS/MS Quantification of Estrone
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. High-sensitivity tandem mass spectrometry assay for serum estrone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. A MALDI-MS-based quantitative analytical method for endogenous estrone in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
The Pivotal Role of Estrone in Postmenopausal Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Following the cessation of ovarian follicular activity at menopause, estrone (E1) emerges as the predominant circulating estrogen, playing a critical and complex role in female physiology. Synthesized primarily in peripheral tissues from adrenal androgens, estrone's influence extends to a multitude of organ systems, including bone, the cardiovascular system, and breast tissue. Its metabolic fate and receptor interactions are key determinants of its physiological and pathological effects, ranging from the maintenance of bone density to the potential promotion of hormone-sensitive cancers. This technical guide provides an in-depth exploration of the synthesis, metabolism, signaling pathways, and physiological significance of estrone in the postmenopausal state. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this crucial hormone.
Introduction
The menopausal transition is characterized by a dramatic decline in ovarian estrogen production, leading to a significant shift in the hormonal milieu. In postmenopausal women, the primary source of estrogen is no longer ovarian estradiol (E2), but rather estrone, which is produced through the peripheral aromatization of androstenedione, primarily in adipose tissue.[1][2][3] While estrone is a less potent estrogen than estradiol, its sustained presence and conversion to estradiol in target tissues underscore its biological importance.[4][5] Understanding the nuances of estrone's synthesis, metabolism, and mechanism of action is paramount for developing therapeutic strategies for age-related conditions and hormone-dependent diseases in postmenopausal women.
Estrone Synthesis and Metabolism
In the absence of ovarian synthesis, the production of estrone in postmenopausal women is largely dependent on the adrenal secretion of androstenedione.[6][7] This precursor is then converted to estrone in various extragonadal sites.[8]
Peripheral Aromatization
The key enzyme responsible for the conversion of androstenedione to estrone is aromatase (CYP19A1).[1][9] Adipose tissue is the principal site of this conversion, with a positive correlation observed between body mass index (BMI) and circulating estrone levels.[3][9][10] Other tissues, including the liver, muscle, brain, and even breast tissue itself, also express aromatase and contribute to local estrone production.[1][11] The regulation of aromatase activity is complex and can be influenced by cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which may increase in postmenopausal women.[11]
Interconversion and Conjugation
Estrone can be reversibly converted to the more potent estradiol by 17β-hydroxysteroid dehydrogenases (17β-HSDs) in various tissues.[4] This local conversion allows estrone to act as a reservoir for the more active estradiol.
Furthermore, estrone and estradiol undergo extensive metabolism, primarily in the liver, through hydroxylation and conjugation.[1][12] Hydroxylation at the 2, 4, or 16 positions of the steroid ring leads to the formation of various metabolites, such as 2-hydroxyestrone and 16α-hydroxyestrone.[12][13] These metabolites can have their own biological activities and have been implicated in carcinogenesis.[13][14][15]
Conjugation, through sulfation and glucuronidation, is a major pathway for the inactivation and excretion of estrogens.[16][17][18] Estrone is readily sulfated to form estrone sulfate (E1S), which has a long half-life and is the most abundant circulating estrogen in postmenopausal women, serving as a large, inactive reservoir that can be reactivated by steroid sulfatase in target tissues.[19] Glucuronidation also facilitates the elimination of estrone and its metabolites.[17][18]
Quantitative Data on Estrone in Postmenopausal Women
The following tables summarize key quantitative data related to estrone in postmenopausal physiology.
| Parameter | Value | Source |
| Plasma Estrone (E1) | 6-62 pg/mL (22-230 pmol/L) | [4] |
| Plasma Estrone Sulfate (E1S) | Concentrations are an order of magnitude higher than E1 | [19] |
| Conversion of Androstenedione to Estrone | Transfer constant is approximately twice the value in premenopausal women | [7] |
| Aromatase Activity in Adipose Tissue | 1-27 pg/g fat/90 min (abdominal fat) | [20] |
Table 1: Circulating Levels and Production of Estrone in Postmenopausal Women
| Receptor | Relative Binding Affinity (Estradiol = 100) | Source |
| Estrogen Receptor α (ERα) | 0.3 - 9.24 | [21] |
| Estrogen Receptor β (ERβ) | 0.35 - 1.01 | [21] |
Table 2: Relative Binding Affinity of Estrone to Estrogen Receptors
Signaling Pathways of Estrone
Estrone exerts its biological effects primarily through binding to estrogen receptors (ERs), ERα and ERβ, which are members of the nuclear receptor superfamily.[22][23] The binding of estrone, or estradiol derived from it, to these receptors initiates a cascade of molecular events that modulate gene expression.
Genomic Signaling
The classical mechanism of estrogen action is through direct genomic signaling. Upon ligand binding, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[22] This interaction recruits co-activators or co-repressors, leading to the regulation of gene transcription.[23]
Non-Genomic Signaling
In addition to the classical genomic pathway, estrogens can also elicit rapid, non-genomic effects.[22] These actions are mediated by a subpopulation of ERs located at the plasma membrane.[24] Activation of these membrane-associated ERs can trigger various intracellular signaling cascades, such as the MAPK and PI3K pathways, leading to rapid cellular responses.[24][25]
Physiological and Pathological Roles
Estrone's influence in postmenopausal women is multifaceted, with both beneficial and detrimental effects.
Bone Health
Estrogens are crucial for maintaining bone density.[26] Estrone, by serving as a precursor to estradiol in bone tissue, contributes to the inhibition of bone resorption and the prevention of osteoporosis.[26]
Cardiovascular System
The role of estrone in cardiovascular health is complex and not fully elucidated. Some studies suggest that appropriate physiological levels of estrone may offer cardiovascular protection.[27][28] However, other research has linked high estrone levels to indicators of carotid calcification.[29] The overall impact likely depends on a variety of factors, including the metabolic context and the presence of other risk factors.
Breast Cancer
A significant body of evidence links elevated levels of circulating estrogens, including estrone, to an increased risk of developing estrogen receptor-positive (ER+) breast cancer in postmenopausal women.[12][13][14] The local production of estrone and its conversion to estradiol within breast adipose and tumor tissue can fuel the growth of hormone-sensitive tumors.[1][11] Furthermore, certain estrogen metabolites, such as 2-hydroxyestrone and 16α-hydroxyestrone, have been independently associated with breast cancer risk.[13][14][15]
Experimental Protocols
The accurate quantification of estrone and its metabolites is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high specificity and sensitivity.[30][31][32]
Quantification of Estrone by LC-MS/MS
The following provides a generalized workflow for the analysis of estrone in serum or plasma.
Detailed Methodological Considerations:
-
Sample Preparation: A robust sample preparation is critical to remove interfering substances. This typically involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[30]
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., ¹³C-labeled estrone) is essential for accurate quantification, as they correct for matrix effects and variations in extraction recovery and instrument response.
-
Chromatography: Reversed-phase liquid chromatography using a C18 column is commonly employed to separate estrone from other steroids and endogenous compounds. Gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium fluoride is typical.[31]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.[31] This involves selecting a specific precursor ion for estrone and monitoring its characteristic product ions after collision-induced dissociation.
Conclusion
Estrone is a central player in the endocrine landscape of postmenopausal women. Its synthesis in peripheral tissues, intricate metabolism, and diverse signaling capabilities contribute to a wide range of physiological and pathological processes. A thorough understanding of estrone's role is indispensable for the development of novel therapeutic interventions for conditions affecting postmenopausal women, from osteoporosis to breast cancer. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and clinicians working to unravel the complexities of postmenopausal endocrinology and to improve women's health.
References
- 1. ClinPGx [clinpgx.org]
- 2. Adipose tissue as a source of hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Synthesis and use of Estrone_Chemicalbook [chemicalbook.com]
- 5. Estrone Is a Strong Predictor of Circulating Estradiol in Women Age 70 Years and Older - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raw.githubusercontent.com [raw.githubusercontent.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Aromatase enzyme: Paving the way for exploring aromatization for cardio-renal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced conversion of androstenedione to estrogens in obese males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of estrogen synthesis in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Association of Estrogen Metabolism with Breast Cancer Risk in Different Cohorts of Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Circulating Estrogen Metabolites and Risk of Breast Cancer among Postmenopausal Women in the Nurses' Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Estrone glucuronide - Wikipedia [en.wikipedia.org]
- 19. SLCO1B1 polymorphisms and plasma estrone conjugates in postmenopausal women with ER+ breast cancer: genome-wide association studies of the estrone pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aromatization of androgens by human abdominal and breast fat tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 22. biochemia-medica.com [biochemia-medica.com]
- 23. youtube.com [youtube.com]
- 24. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]
- 25. academic.oup.com [academic.oup.com]
- 26. Estrogen synthesis and signaling pathways during ageing: from periphery to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Long-Term Prospective Study of the Influence of Estrone Levels on Events in Postmenopausal Women with or at High Risk for Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Menopause and women’s cardiovascular health: is it really an obvious relationship? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Distinct roles of estrone and estradiol in endothelial colony‐forming cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 32. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action of Estrone at Estrogen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estrone (E1) is an endogenous estrogen that plays a significant role in human physiology, particularly in postmenopausal women. While often considered a weaker estrogen compared to estradiol (E2), its distinct mechanism of action at the estrogen receptors (ERs), ERα and ERβ, warrants detailed investigation for both basic research and therapeutic development. This guide provides an in-depth technical overview of the molecular interactions and signaling pathways initiated by estrone upon binding to estrogen receptors. It includes a comparative analysis of its binding affinity and transactivation potential relative to estradiol, detailed experimental protocols for studying these interactions, and visual representations of the associated signaling cascades. Recent findings highlighting the differential gene regulation by estrone-liganded ER, particularly in the context of cancer, are also discussed, challenging the traditional view of estrone as a simple, less potent version of estradiol.
Introduction
Estrogens are a class of steroid hormones that exert a wide range of physiological effects, primarily through their interaction with two nuclear receptors: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Estrone (E1), estradiol (E2), and estriol (E3) are the three major endogenous estrogens. While estradiol is the most potent and predominant estrogen in premenopausal women, estrone becomes the main circulating estrogen after menopause, primarily synthesized in peripheral tissues from adrenal androgens.[1]
Historically, estrone has been characterized as a weak estrogen, largely serving as a prohormone that can be converted to the more potent estradiol by 17β-hydroxysteroid dehydrogenases in target tissues.[2][3] However, emerging evidence suggests that estrone itself can elicit distinct biological responses through direct interaction with ERα and ERβ, leading to the differential recruitment of co-regulators and the activation of specific gene expression programs.[4][5][6] Understanding the nuances of estrone's mechanism of action is therefore critical for developing targeted therapies for hormone-dependent conditions, including cancers and menopausal symptoms.
This technical guide delves into the core aspects of estrone's interaction with estrogen receptors, providing quantitative data, detailed experimental methodologies, and pathway visualizations to aid researchers and drug development professionals in this field.
Quantitative Analysis of Estrone-Estrogen Receptor Interactions
The interaction of estrone with ERα and ERβ is characterized by its binding affinity and its ability to activate receptor-mediated gene transcription (transactivation). The following tables summarize key quantitative data comparing estrone to estradiol.
Table 1: Comparative Binding Affinities of Estrone and Estradiol for Estrogen Receptors
| Ligand | Receptor | Binding Affinity (Ki/Kd, nM) | Relative Binding Affinity (%) (Estradiol = 100%) | Reference(s) |
| Estradiol | ERα | ~0.1 - 0.5 | 100 | [7][8][9] |
| ERβ | ~0.2 - 0.6 | 100 | [7][8][9] | |
| Estrone | ERα | ~1 - 5 | 4 - 10 | [7][10] |
| ERβ | ~2 - 8 | 2 - 3.5 | [7][10] |
Table 2: Comparative Transactivation Potency of Estrone and Estradiol
| Ligand | Receptor | EC50 (nM) for Transactivation | Relative Potency (%) (Estradiol = 100%) | Reference(s) |
| Estradiol | ERα | ~0.01 - 0.1 | 100 | [11][12] |
| ERβ | ~0.02 - 0.2 | 100 | [11][12] | |
| Estrone | ERα | ~0.5 - 5 | ~2.6 | [11][12] |
| ERβ | ~1 - 10 | ~4.3 | [11][12] |
Signaling Pathways Activated by Estrone
Estrone, as an estrogen receptor agonist, activates both genomic and non-genomic signaling pathways. These pathways ultimately lead to changes in gene expression and cellular function.
Genomic Signaling Pathways
The classical, or genomic, signaling pathway involves the regulation of gene transcription by the estrone-ER complex in the nucleus. This can occur through direct or indirect mechanisms.
-
Direct Genomic Signaling (ERE-dependent): Upon entering the cell, estrone binds to ERα or ERβ located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The estrone-ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby initiating or repressing gene transcription.[13]
-
Indirect Genomic Signaling (ERE-independent): The estrone-ER complex can also modulate gene expression without directly binding to EREs. Instead, it can interact with other transcription factors, such as AP-1 or Sp-1, that are bound to their respective DNA response elements. This protein-protein interaction influences the transcriptional activity of these other factors, thereby indirectly regulating the expression of their target genes.
Figure 1: Genomic signaling pathways of estrone.
Non-Genomic Signaling Pathways
Estrone can also initiate rapid, non-genomic signaling cascades that do not directly involve gene transcription. These effects are mediated by a subpopulation of ERs located at the plasma membrane or within the cytoplasm.[10][14] These pathways often involve the activation of various protein kinases.
-
Activation of Kinase Cascades: Membrane-associated ERs, upon binding to estrone, can rapidly activate signaling pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[10][14] These kinase cascades can, in turn, phosphorylate and modulate the activity of various downstream proteins, including transcription factors, leading to more immediate cellular responses. A study on rat aortic strips demonstrated that estrone can rapidly stimulate nitric oxide synthase (NOS) and cyclooxygenase (COX) activity through the activation of phospholipase C (PLC) and protein kinase C (PKC).[10]
Figure 2: Non-genomic signaling pathways of estrone.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of estrone with estrogen receptors.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of estrone for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the receptor.
Materials:
-
Purified recombinant human ERα or ERβ protein
-
Radiolabeled ligand: [³H]-17β-estradiol
-
Unlabeled estrone and 17β-estradiol (for standard curve)
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail and vials
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of unlabeled estrone and estradiol in binding buffer.
-
Dilute the purified ER protein and [³H]-estradiol to the desired concentrations in binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed amount of ER protein to each well.
-
Add increasing concentrations of unlabeled estrone or estradiol.
-
Add a fixed concentration of [³H]-estradiol to each well.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add cold DCC suspension to each well to adsorb unbound [³H]-estradiol.
-
Incubate on ice for 15 minutes with occasional vortexing.
-
Centrifuge the plate at 3000 x g for 10 minutes at 4°C.
-
-
Quantification:
-
Transfer the supernatant (containing the receptor-bound [³H]-estradiol) to scintillation vials.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of estrone.
-
Plot the percentage of specific binding against the log concentration of estrone to generate a competition curve.
-
Determine the IC50 value (the concentration of estrone that inhibits 50% of [³H]-estradiol binding).
-
Calculate the Ki value (inhibition constant) for estrone using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Workflow for a competitive radioligand binding assay.
Estrogen Receptor Reporter Gene Assay
This cell-based assay measures the ability of estrone to activate ER-mediated gene transcription.[15][16]
Materials:
-
Mammalian cell line expressing ERα or ERβ (e.g., MCF-7, T47D, or engineered HEK293 cells)
-
Reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase or β-galactosidase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Estrone and 17β-estradiol
-
Lysis buffer and substrate for the reporter enzyme
-
Luminometer or spectrophotometer
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate medium.
-
Co-transfect the cells with the ERE-reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
-
Hormone Treatment:
-
After transfection, plate the cells in 96-well plates.
-
Treat the cells with various concentrations of estrone or estradiol for 24-48 hours. Include a vehicle control.
-
-
Cell Lysis and Reporter Assay:
-
Lyse the cells using the appropriate lysis buffer.
-
Measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Measure the activity of the control reporter for normalization.
-
-
Data Analysis:
-
Normalize the reporter gene activity to the control reporter activity.
-
Plot the normalized reporter activity against the log concentration of estrone.
-
Determine the EC50 value (the concentration of estrone that produces 50% of the maximal response).
-
Figure 4: Workflow for an estrogen receptor reporter gene assay.
Coactivator/Co-repressor Recruitment Assay
This assay measures the ability of estrone-bound ER to recruit coactivator or co-repressor proteins, which is a key step in the regulation of gene transcription.[17][18][19]
Materials:
-
Purified recombinant ERα or ERβ protein
-
Purified recombinant coactivator or co-repressor protein (or a peptide fragment containing the interaction domain)
-
Estrone and 17β-estradiol
-
Assay buffer
-
Detection system (e.g., fluorescence polarization, FRET, or AlphaScreen)
Procedure (Example using Fluorescence Polarization):
-
Reagent Preparation:
-
Label the coactivator peptide with a fluorescent probe.
-
Prepare serial dilutions of estrone and estradiol.
-
-
Binding Reaction:
-
In a microplate, combine the ER protein, the fluorescently labeled coactivator peptide, and varying concentrations of estrone or estradiol.
-
Incubate to allow the components to interact and reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each sample. An increase in polarization indicates the formation of a larger complex (ER bound to the coactivator peptide).
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the log concentration of estrone.
-
Determine the EC50 value for coactivator recruitment.
-
Figure 5: Workflow for a coactivator recruitment assay.
Differential Gene Regulation by Estrone
While estrone and estradiol act through the same receptors, recent studies have revealed that they can regulate distinct sets of genes, leading to different physiological outcomes. This differential regulation is thought to be due to the unique conformational changes induced in the ER upon binding to each ligand, which in turn affects the recruitment of specific co-regulators.
A notable example is the regulation of the Snail Family Transcriptional Repressor 2 (SNAI2) gene in breast cancer cells. Research has shown that estrone-bound ERα recruits co-activators like CBP/p300 to the SNAI2 promoter, inducing its expression and promoting an epithelial-to-mesenchymal transition (EMT), which is associated with cancer metastasis. In contrast, estradiol-bound ERα recruits co-repressors such as HDAC1 and NCOR1 to the same promoter, leading to the repression of SNAI2.[4][5][6]
These findings underscore the importance of studying the specific effects of estrone, rather than extrapolating from data obtained with estradiol.
Conclusion
The mechanism of action of estrone at estrogen receptors is multifaceted and complex. While it is a less potent agonist than estradiol in terms of both receptor binding and transactivation, it is not merely an inert precursor. Estrone activates both genomic and non-genomic signaling pathways and can induce a unique gene expression profile with significant physiological and pathological implications, particularly in the context of postmenopausal health and hormone-dependent cancers. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the distinct roles of estrone and to develop more selective and effective therapies targeting the estrogen signaling axis. Future research should continue to elucidate the specific downstream targets of estrone-activated ERs and the full spectrum of its biological functions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Estradiol and Estrone Have Different Biological Functions to Induce NF-κB-Driven Inflammation, EMT and Stemness in ER+ Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative characterization of estrogens used in hormone therapy via estrogen receptor (ER)-α and -β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential ligand binding affinities of human estrogen receptor-α isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal transduction pathways involved in non-genomic action of estrone on vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nongenomic actions of estradiol compared with estrone and estriol in pituitary tumor cell signaling and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estrone sulfate and dehydroepiandrosterone sulfate: Transactivation of the estrogen and androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer [frontiersin.org]
- 15. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Use of Estrone-d2 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Estrone-d2 as an internal standard in the quantitative analysis of estrone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Estrone-d2, is a critical component for achieving accurate and precise quantification of the target analyte by correcting for variability in sample preparation and instrument response.
Principle of Internal Standardization
In LC-MS/MS, an internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. The IS co-elutes with the analyte and experiences similar effects during sample extraction, derivatization, and ionization. By measuring the ratio of the analyte's response to the IS's response, variations introduced during the analytical process can be normalized, leading to more reliable and reproducible results. Deuterated standards like Estrone-d2 are ideal as they have nearly identical chemical properties to the unlabeled analyte but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.
Application Note: Protocol for Preparing Estrone-d2 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive protocol for the preparation, handling, and storage of Estrone-d2 stock solutions. Estrone-d2 is a deuterated form of Estrone, commonly used as an internal standard for the quantification of endogenous estrone levels in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Accurate preparation of stock solutions is critical for reliable and reproducible quantitative analysis.
Physicochemical Properties and Solubility
Estrone-d2 is typically supplied as a crystalline solid.[1][3] Its properties and solubility in common laboratory solvents are summarized below.
Table 1: Physicochemical Properties of Estrone-d2
| Property | Value | Reference |
| Formal Name | 3-hydroxy-estra-1,3,5(10)-trien-17-one-2,4-d2 | [1] |
| Molecular Formula | C₁₈H₂₀D₂O₂ | [1] |
| Formula Weight | 272.4 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | Crystalline Solid | [1][3] |
Table 2: Solubility of Estrone-d2
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [1][2][3] |
| DMF:PBS (pH 7.2) (1:5) | 0.15 mg/mL | [1][3] |
| Ethanol (96% at 15°C) | ~4 mg/mL (1g/250mL) | [4] |
Note: For aqueous solutions, it is recommended to first dissolve Estrone-d2 in an organic solvent like DMF or DMSO and then dilute with the aqueous buffer.[3] Aqueous solutions should be prepared fresh and not stored for more than one day.[3]
Safety and Handling Precautions
Estrone and its analogs are potent compounds and should be handled with care. Estrone is considered a potential carcinogen and may impair fertility or harm an unborn child.[5][6]
-
Engineering Controls : Always handle Estrone-d2 powder and concentrated solutions in a certified chemical fume hood or a laboratory with adequate exhaust ventilation to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.[7]
-
Handling Powder : Avoid the formation and inhalation of dust.[5] Use techniques that minimize dust generation when weighing and transferring the solid material.
-
First Aid :
-
In all cases of exposure, seek medical attention.
-
Disposal : Dispose of waste material in accordance with all applicable federal, state, and local regulations.[7][8]
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution in DMSO. Calculations can be adjusted for different concentrations or solvents.
Materials and Equipment:
-
Estrone-d2 (crystalline solid)
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Calibrated micropipettes
-
Vortex mixer and/or sonicator
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Amber glass or polypropylene cryovials for storage
Procedure:
-
Preparation : Bring the sealed container of Estrone-d2 to room temperature before opening to prevent condensation.
-
Weighing : In a chemical fume hood, carefully weigh 1.0 mg of Estrone-d2 powder using an analytical balance.
-
Transfer : Quantitatively transfer the weighed powder into a 1.0 mL Class A volumetric flask.
-
Dissolution : Add approximately 0.7 mL of DMSO to the flask. Cap and vortex, or sonicate in a water bath, until the solid is completely dissolved. A clear solution should be observed.
-
Final Volume : Once dissolved, carefully add DMSO to the flask until the bottom of the meniscus reaches the 1.0 mL calibration mark.
-
Homogenization : Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Aliquoting and Storage : Transfer the solution into clearly labeled, small-volume aliquots in amber vials to protect from light and minimize freeze-thaw cycles.[2][9][10]
Storage and Stability
Proper storage is crucial to maintain the integrity and concentration of Estrone-d2 and its solutions.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution (in DMSO/DMF) | -20°C | Up to 1 month | [2][9] |
| Stock Solution (in DMSO/DMF) | -80°C | Up to 6 months | [2][9] |
| Diluted Aqueous Solutions | 2-8°C | Not recommended >1 day | [3] |
Key Recommendations:
-
Avoid Freeze-Thaw Cycles : Repeated freezing and thawing can degrade the compound. Storing the stock solution in single-use aliquots is highly recommended.[2][9]
-
Protect from Light : Store solutions in amber vials or protect clear vials from light to prevent photodegradation.[10]
-
Hygroscopic Solvents : Use fresh, anhydrous grade solvents like DMSO, as absorbed water can impact solubility and stability.[11]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. spectrumrx.com [spectrumrx.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 11. selleckchem.com [selleckchem.com]
Application of Estrone-d2-1 in clinical research studies
Application of Estrone-d2 in Clinical Research Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estrone (E1) is one of the three major naturally occurring estrogens and plays a significant role in female reproductive development and function. In postmenopausal women, estrone is the predominant circulating estrogen.[1] The quantification of estrone in clinical research is crucial for studying various physiological and pathological conditions, including estrogen-related cancers, menopausal symptoms, and hormonal regulation.[2][3] While immunoassays have been traditionally used for this purpose, they often lack the specificity and sensitivity required for accurate measurement, especially at low concentrations.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method due to its high sensitivity and specificity.[6][7]
Estrone-d2 is a deuterated form of estrone that serves as an ideal internal standard for quantitative analysis by LC-MS/MS.[8] Its use corrects for variations in sample preparation and instrument response, ensuring accurate and precise quantification of endogenous estrone levels in biological matrices such as serum and plasma.
Principle of Method
The methodology involves the addition of a known amount of Estrone-d2 (internal standard) to a biological sample. The sample then undergoes an extraction procedure, typically liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the estrogens. The extracted and reconstituted sample is then analyzed by LC-MS/MS. The ratio of the signal from the endogenous estrone to that of the Estrone-d2 internal standard is used to calculate the concentration of estrone in the original sample. Some methods may also include a derivatization step to enhance sensitivity.[9][10]
Quantitative Data Summary
The following tables summarize the performance characteristics of various LC-MS/MS methods utilizing deuterated estrone as an internal standard for the quantification of estrone in human serum/plasma.
Table 1: Method Performance Characteristics for Estrone Quantification
| Parameter | Method 1[11] | Method 2[4] | Method 3[12] | Method 4[13] | Method 5[6] |
| Matrix | Serum | Serum | Serum | Serum | Serum |
| Internal Standard | Isotope-labeled | Not Specified | 13C3-estrone | E2-d5 | Deuterated E2 |
| Extraction Method | LLE | SLE+ | Protein Ppt. | TurboFlow | LLE |
| Derivatization | No | No | Yes | No | No |
| LLOQ (pg/mL) | 0.07 | 6 pmol/L (~1.6 pg/mL) | 2 | 3.8 | 3.5 |
| Intra-assay CV (%) | < 7.8 | < 5 (at 16 pmol/L) | 2.2 - 9.3 | 3.5 - 18.0 | Not Reported |
| Inter-assay CV (%) | Not Reported | Not Reported | 2.2 - 9.3 | 3.5 - 18.0 | Not Reported |
| Recovery (%) | Not Reported | 106 | Not Reported | Not Reported | Not Reported |
LLE: Liquid-Liquid Extraction; SLE+: Supported Liquid Extraction; Ppt.: Precipitation; LLOQ: Lower Limit of Quantitation; CV: Coefficient of Variation.
Experimental Protocols
Protocol 1: Ultrasensitive LC-MS/MS Method for Estrone in Serum[11]
This protocol describes an ultrasensitive method suitable for monitoring low estrone levels, for instance, in breast cancer patients treated with aromatase inhibitors.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of serum, calibrators, or quality controls into a glass tube.
-
Add the isotope-labeled internal standard (Estrone-d2).
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Vortex the mixture and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: Waters Acquity UPLC or similar.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or similar, operated in negative electrospray ionization mode.
-
Injection Volume: 50 µL.
-
Mobile Phase A: Water with 0.1% ammonium hydroxide.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 30% to 67.2% of mobile phase B over 5.35 minutes.
-
Flow Rate: 0.250 mL/min.
-
Total Run Time: 9.45 minutes.
Protocol 2: High-Throughput LC-MS/MS Measurement of Estrone with Derivatization[9]
This protocol is designed for high-throughput analysis and employs derivatization to enhance sensitivity.
1. Sample Preparation (LLE and Derivatization)
-
To 200 µL of serum, calibrators, or quality controls, add the internal standard (e.g., estradiol-D5).
-
Perform liquid-liquid extraction with methyl t-butyl ether (MTBE).
-
Dry the ether extracts under heated nitrogen.
-
Add dansyl chloride reagent (0.5 mg/mL in acetonitrile) to the residue to form dansyl derivatives.
-
Dilute the preparations with water and acetonitrile (1:1) before injection.
2. LC-MS/MS Analysis
-
LC System: A 4-channel ultra high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: Triple-quadrupole mass spectrometer with a heated electrospray ionization (HESI) probe.
-
Detection Mode: Selected-reaction monitoring (SRM).
Visualizations
Caption: General experimental workflow for estrone quantification using LC-MS/MS with an internal standard.
Caption: Detailed workflow for Liquid-Liquid Extraction (LLE) of estrone from serum.
Caption: Workflow for the derivatization of estrone using dansyl chloride to enhance LC-MS/MS sensitivity.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Estrone in Feminizing Hormone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 11. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Estrogen Analysis Using Estrone-d2 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of estrogens, such as estrone (E1) and estradiol (E2), is critical in a multitude of research fields, including endocrinology, oncology, and pharmacology. Given their low physiological concentrations and the complexity of biological matrices, robust and sensitive analytical methods are imperative. The use of a deuterated internal standard, such as Estrone-d2, is a cornerstone of achieving high accuracy and precision in mass spectrometry-based analyses by correcting for analyte losses during sample preparation and variations in instrument response.
These application notes provide detailed protocols for the extraction and preparation of estrogens from biological samples for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supported Liquid Extraction (SLE), followed by optional derivatization to enhance analytical sensitivity and chromatographic performance.
General Workflow for Estrogen Analysis
The overall process for analyzing estrogens in biological samples involves several key stages, from sample collection to data acquisition. The following diagram illustrates a typical workflow.
Caption: General workflow for the preparation and analysis of estrogens.
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interferences and concentrating the analytes of interest. Below are detailed protocols for common and effective methods.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up and concentrating estrogens from complex matrices. Polymeric sorbents are often favored for their high recovery rates.
Protocol: SPE for Estrogens in Human Serum
This protocol is adapted for the extraction of estrone and estradiol from human serum prior to LC-MS/MS analysis.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Use a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa or Waters Oasis HLB).
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[2]
-
-
Elution:
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume of mobile phase (e.g., 100 µL of 40% methanol in water) for LC-MS/MS analysis.[3]
-
Quantitative Data for SPE Methods
| Analyte | Sorbent Type | Recovery (%) | LOQ (pg/mL) | Reference |
| Estrone | Polymeric | 95.2 | 1.0 | [2] |
| Estradiol | Polymeric | 98.7 | 2.0 | [2] |
| Estriol | Polymeric | 92.5 | N/A | [2] |
Liquid-Liquid Extraction (LLE)
LLE is a classic and widely used method for separating analytes based on their differential solubility in two immiscible liquids.
Protocol: LLE for Estrogens in Human Plasma
This protocol is suitable for extracting estrogens from plasma for subsequent analysis, often with derivatization.
-
Sample Preparation:
-
To 0.5 mL of plasma, add the Estrone-d2 internal standard.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with a fresh aliquot of the extraction solvent for improved recovery.
-
-
Dry-down and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen at 40°C.
-
The dried residue can then be reconstituted for direct analysis or proceed to derivatization.
-
Quantitative Data for LLE Methods
| Analyte | Extraction Solvent | Recovery (%) | LOQ (pg/mL) | Reference |
| Estrone | Hexane:Ethyl Acetate | 88 - 108 | 1.0 | [5] |
| Estradiol | Hexane:Ethyl Acetate | 88 - 108 | 2.0 | [5] |
Supported Liquid Extraction (SLE)
SLE offers a more streamlined alternative to LLE, avoiding issues with emulsion formation and providing high analyte recoveries.[1]
Protocol: SLE for Estrogens in Human Serum
This protocol details a simple and efficient SLE method.[1]
-
Sample Pre-treatment:
-
To 250 µL of serum, add 100 µL of 25% isopropanol in water.[1]
-
Add the Estrone-d2 internal standard and vortex.
-
-
Sample Loading:
-
Analyte Extraction:
-
Post Elution and Reconstitution:
Quantitative Data for SLE Methods
| Analyte | Extraction Solvent | Recovery (%) | LOQ (ng/mL) | Reference |
| Estrone | Dichloromethane | >100 | 0.002 | [1] |
| Estradiol | Dichloromethane | >100 | 0.002 | [1] |
Derivatization Techniques
Derivatization is often employed to improve the volatility and thermal stability of estrogens for GC-MS analysis or to enhance ionization efficiency and sensitivity in LC-MS/MS.
Derivatization for GC-MS Analysis
Silylation is a common derivatization technique for estrogens, replacing active hydrogens with a trimethylsilyl (TMS) group.[4][6]
Protocol: Silylation with BSTFA
-
Reagent Preparation:
-
Prepare a solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
-
Derivatization Reaction:
-
To the dried extract, add 50 µL of pyridine and 50 µL of the BSTFA/TMCS reagent.
-
Vortex the mixture and heat at 70°C for 30 minutes.[4]
-
-
Analysis:
-
After cooling, the sample is ready for injection into the GC-MS.
-
Derivatization for LC-MS/MS Analysis
Dansyl chloride is a widely used derivatization reagent that introduces a readily ionizable group, significantly enhancing the sensitivity of estrogen detection in positive ion mode ESI-LC-MS/MS.
Protocol: Dansylation
-
Reagent Preparation:
-
Prepare a dansyl chloride solution (1 mg/mL) in acetone.
-
Prepare a 0.1 M sodium bicarbonate buffer (pH 9.0).
-
-
Derivatization Reaction:
-
Analysis:
-
The derivatized sample can be directly injected for LC-MS/MS analysis.
-
Visualization of Extraction Protocols
SLE Protocol Workflow
Caption: Step-by-step workflow for the Supported Liquid Extraction protocol.
Conclusion
The selection of an appropriate sample preparation technique is paramount for the reliable quantification of estrogens in biological matrices. The protocols provided herein, utilizing Estrone-d2 as an internal standard, offer robust and reproducible methods for researchers, scientists, and drug development professionals. The choice between SPE, LLE, and SLE will depend on the specific matrix, required throughput, and available instrumentation. For analyses requiring the highest sensitivity, derivatization remains a powerful tool to lower detection limits. Careful validation of any chosen method within the specific laboratory context is essential to ensure data quality and accuracy.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Estrone in Human Serum/Plasma using Isotope Dilution LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive high-throughput method for the quantification of estrone (E1) in human serum and plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Estrone-d2, for accurate and precise measurement. The protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for clinical research, pharmaceutical development, and other applications requiring reliable estrone quantification.
Introduction
Estrone (E1) is one of the three major naturally occurring estrogens and plays a crucial role in various physiological processes. Accurate measurement of estrone levels is essential in clinical research for studying hormone-related conditions and in drug development for assessing the impact of new therapies on steroid hormone profiles.[1] While immunoassays have been traditionally used, they can suffer from a lack of specificity, especially at low concentrations.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and specificity.[2][4] The use of a stable isotope-labeled internal standard, such as Estrone-d2, is critical for correcting for matrix effects and variations during sample processing and analysis, thereby ensuring high accuracy and precision. This application note presents a validated high-throughput LC-MS/MS method for the quantification of estrone in human serum and plasma.
Experimental
Materials and Reagents
-
Estrone (E1) certified reference standard
-
Estrone-d2 internal standard (IS)
-
HPLC-grade methanol, acetonitrile, water, and methyl tert-butyl ether (MTBE)
-
Formic acid and ammonium hydroxide
-
Human serum/plasma (charcoal-stripped serum for calibration standards and quality controls)[4][5]
Equipment
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system[2][6]
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[2][4]
-
Microcentrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Automated liquid handler (optional, for high-throughput)
Protocols
Standard and Quality Control (QC) Preparation
-
Prepare stock solutions of estrone and Estrone-d2 in methanol.
-
Prepare working standard solutions by serially diluting the estrone stock solution with charcoal-stripped serum to create a calibration curve.[4]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in charcoal-stripped serum.[6]
Sample Preparation
Several methods for sample preparation can be employed, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). LLE is a commonly used and effective method.[2][3]
Liquid-Liquid Extraction (LLE) Protocol:
-
Pipette 200 µL of serum/plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add the Estrone-d2 internal standard solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge.[2][9]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.[6]
-
Mobile Phase A: Water with 0.1% formic acid or ammonium hydroxide.[6]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid or ammonium hydroxide.[6]
-
Gradient: A typical gradient runs from a lower to a higher percentage of organic phase over several minutes to separate estrone from other matrix components.
-
Flow Rate: 0.2-0.5 mL/min.[6]
-
Injection Volume: 10-50 µL.[6]
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used.[2][4]
-
Scan Type: Selected Reaction Monitoring (SRM) is used for quantification.[2][4]
-
SRM Transitions: The specific precursor-to-product ion transitions for estrone and Estrone-d2 should be optimized on the specific mass spectrometer being used.
Quantitative Data Summary
The performance of the LC-MS/MS method for estrone quantification is summarized in the tables below. Data is compiled from various published methods.
Table 1: Method Performance Characteristics for Estrone Quantification
| Parameter | Result | Reference |
| Lower Limit of Quantification (LLOQ) | 0.07 - 6.2 pg/mL | [6][10][11] |
| Linearity Range | 2 - 1000.9 pg/mL | [4][9][12] |
| Intra-assay Precision (%CV) | 1.7 - 8.7% | [9][10][12] |
| Inter-assay Precision (%CV) | 1.5 - 9.4% | [9][10][12] |
| Accuracy/Recovery | 87.7 - 110.3% | [3][4][12] |
Experimental Workflow
Caption: Experimental workflow for estrone quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of estrone in human serum and plasma. The use of an isotope-labeled internal standard ensures accuracy and precision, making this method well-suited for demanding research and development applications. The protocol is adaptable to various laboratory settings and can be automated for increased throughput.
References
- 1. Simultaneous Quantitation of Estradiol and Estrone in Serum Using Liquid Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Development and validation of a sensitive liquid chromatography-tandem mass spectrometry assay to simultaneously measure androgens and estrogens in serum without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Quantitation of Estradiol and Estrone in Serum Using Liquid Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. jsbms.jp [jsbms.jp]
- 11. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample multiplexing for increasing throughput for quantification of estrogens in serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Estrogen Metabolism using Estrone-d2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Estrone-d2, a deuterated form of estrone, for in-depth studies of estrogen metabolism. The use of stable isotope-labeled steroids like Estrone-d2, in conjunction with mass spectrometry, offers a powerful tool to trace metabolic pathways, quantify metabolite formation, and distinguish between endogenous and exogenously administered estrogens.
Introduction to Estrone-d2 in Estrogen Metabolism Research
Estrone (E1) is a key estrogen that, along with estradiol (E2), plays a crucial role in numerous physiological and pathological processes. The metabolism of estrone is complex, involving a series of enzymatic reactions that can lead to the formation of both less active and more potent or even potentially carcinogenic metabolites. Understanding the intricacies of this metabolic network is vital for research in endocrinology, oncology, and pharmacology.
Estrone-d2 serves as an invaluable tracer in metabolic studies. By introducing a stable isotope label, researchers can confidently track the fate of exogenously supplied estrone through various metabolic pathways without interference from endogenous estrogen pools. This approach is particularly powerful when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the sensitive and specific detection and quantification of deuterated metabolites.
Key Applications of Estrone-d2
-
Metabolic Profiling: Elucidating the complete metabolic profile of estrone in various biological systems, such as liver microsomes, cultured cells, and in vivo models.
-
Enzyme Kinetics: Studying the kinetics of specific enzymes involved in estrone metabolism, such as cytochrome P450s (CYPs), hydroxysteroid dehydrogenases (HSDs), and conjugating enzymes.
-
Drug-Drug Interactions: Investigating the effects of xenobiotics and new chemical entities on the metabolic pathways of estrone.
-
Disease Biomarker Discovery: Identifying alterations in estrone metabolism associated with diseases like breast cancer and metabolic disorders.
-
Pharmacokinetic Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of estrone-based compounds.
Experimental Protocols
In Vitro Metabolism of Estrone-d2 using Human Liver Microsomes
This protocol describes a typical experiment to study the phase I metabolism of Estrone-d2 using a pool of human liver microsomes.
Materials:
-
Estrone-d2 (E1-d2)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., deuterated estradiol, E2-d5, in methanol)
-
Microcentrifuge tubes
-
Incubator/water bath at 37°C
-
Centrifuge
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare a working solution of Estrone-d2 in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mM. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Mixture: In a microcentrifuge tube, prepare the pre-incubation mixture by adding the following in order:
-
Pre-incubation: Gently vortex the mixture and pre-incubate for 5 minutes at 37°C to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.[2]
-
Protein Precipitation: Vortex the tubes vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Sample Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Analysis: Analyze the samples by LC-MS/MS to identify and quantify the remaining Estrone-d2 and its deuterated metabolites.
Intracellular and Extracellular Metabolism of Estrone-d2 in MCF-7 Cells
This protocol outlines a procedure to study the metabolism of Estrone-d2 in the estrogen-responsive breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM/F12)
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
Estrone-d2
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethyl acetate
-
Dansyl chloride (for derivatization, optional but recommended for increased sensitivity)
-
Internal Standard (IS) solution
-
Cell culture plates/flasks
Procedure:
-
Cell Culture and Hormone Deprivation: Culture MCF-7 cells in their regular growth medium. To reduce background estrogen levels, switch the cells to a hormone-free medium (phenol red-free medium supplemented with CS-FBS) for at least 3-4 days prior to the experiment.
-
Cell Seeding: Seed the hormone-deprived MCF-7 cells into culture plates at a desired density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh hormone-free medium containing Estrone-d2 at a final concentration (e.g., 10 nM). Include vehicle-treated control wells.
-
Incubation: Incubate the cells for a desired period (e.g., 24 hours).
-
Sample Collection:
-
Extracellular Metabolites: Collect the cell culture medium from each well.
-
Intracellular Metabolites: Wash the cells twice with ice-cold PBS. Lyse the cells using a suitable method (e.g., scraping in methanol or using a lysis buffer).
-
-
Extraction:
-
To both the collected medium (extracellular) and the cell lysate (intracellular), add an internal standard.
-
Perform a liquid-liquid extraction by adding a water-immiscible organic solvent like ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.[3]
-
Carefully collect the organic phase containing the steroids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Optional): To enhance the sensitivity of detection by LC-MS/MS, the dried extracts can be derivatized with dansyl chloride.[3]
-
Reconstitution and Analysis: Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol) and analyze by LC-MS/MS.
Data Presentation
The following tables provide examples of how quantitative data from Estrone-d2 metabolism studies can be presented.
Table 1: LC-MS/MS Parameters for the Analysis of Estrone-d2 and its Potential Metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Estrone-d2 | 273.2 | 146.1 | 35 |
| 2-Hydroxyestrone-d2 | 289.2 | 271.2 | 20 |
| 4-Hydroxyestrone-d2 | 289.2 | 161.1 | 30 |
| 16α-Hydroxyestrone-d2 | 289.2 | 213.1 | 25 |
| Estradiol-d2 | 275.2 | 146.1 | 35 |
Note: These are hypothetical values and should be optimized for the specific instrument and conditions used.
Table 2: Quantification of Estrone-d2 Metabolites in MCF-7 Cells after 24-hour Incubation.
| Metabolite | Intracellular Concentration (fg/cell) | Extracellular Concentration (pg/mL) |
| Estrone-d2 | 15.2 ± 2.1 | 850.5 ± 55.3 |
| 2-Hydroxyestrone-d2 | 2.5 ± 0.4 | 120.8 ± 15.7 |
| 16α-Hydroxyestrone-d2 | 1.8 ± 0.3 | 85.3 ± 9.8 |
| Estradiol-d2 | 5.6 ± 0.9 | 25.1 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Estrogen Metabolism Signaling Pathway
The following diagram illustrates the major metabolic pathways of estrone, highlighting the key enzymes involved.
Caption: Major metabolic pathways of Estrone-d2.
Experimental Workflow for In Vitro Metabolism Study
The following diagram outlines the general workflow for an in vitro metabolism experiment using Estrone-d2.
Caption: Workflow for in vitro Estrone-d2 metabolism.
References
- 1. mttlab.eu [mttlab.eu]
- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Quantitative analysis of estrogens and estrogen metabolites in endogenous MCF-7 breast cancer cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Liquid-Liquid Extraction of Estrogens from Human Serum using Estrone-d2 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of endogenous estrogens, such as estrone (E1), estradiol (E2), and estriol (E3), is crucial in various fields, including clinical diagnostics, endocrinology, and pharmaceutical research.[1] Given their low physiological concentrations, especially in certain populations like postmenopausal women and men, highly sensitive and specific analytical methods are required.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method due to its high selectivity and sensitivity, overcoming the cross-reactivity issues often associated with immunoassays.[2][4]
A critical step in LC-MS/MS analysis is the effective extraction of estrogens from complex biological matrices like serum. Liquid-liquid extraction (LLE) is a robust and widely used technique for this purpose.[4] This application note provides a detailed protocol for the LLE of estrogens from human serum, utilizing Estrone-d2 as an internal standard to ensure accurate quantification. The use of a stable isotope-labeled internal standard is essential to correct for analyte losses during sample preparation and variations in instrument response.[5]
Materials and Reagents
-
Solvents:
-
Reagents:
-
Equipment:
-
Calibrated pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator) with a water bath
-
Autosampler vials with inserts
-
Experimental Protocol
This protocol is a synthesis of established LLE methods for estrogens.[1][2][6][7]
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of estrone, estradiol, estriol, and Estrone-d2 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a mixed working standard solution containing E1, E2, and E3 by diluting the stock solutions in a suitable solvent (e.g., 50% methanol).
-
Internal Standard Working Solution: Prepare a working solution of Estrone-d2 in methanol at an appropriate concentration.
-
Calibration Curve Standards: Prepare a series of calibration standards by spiking the mixed working standard solution into a surrogate matrix (e.g., stripped serum or a buffered albumin solution) to achieve a range of concentrations.[5]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the surrogate matrix.
Sample Preparation and Extraction
-
Sample Thawing: Thaw frozen serum samples, calibration standards, and QC samples at room temperature.
-
Aliquoting: Pipette 200 µL of each sample, standard, and QC into labeled glass test tubes.[6]
-
Internal Standard Spiking: Add a precise volume of the Estrone-d2 internal standard working solution to each tube (except for blank samples).
-
Equilibration: Briefly vortex the tubes and allow them to equilibrate for 10-15 minutes at room temperature.[7]
-
Optional Hydrolysis for Total Estrogens: For the determination of total (conjugated and unconjugated) estrogens, add 0.1 mL of 0.5% L-ascorbic acid, 0.2 mL of sodium acetate buffer (200 mM, pH 5.0), and 10 µL of β-glucuronidase/arylsulfatase. Incubate at 37 °C for 19 hours. After hydrolysis, acidify with 5 µL of 1N HCl and add 50 µL of saturated sodium chloride solution.[2]
-
Liquid-Liquid Extraction:
-
Add 1.5 mL of an immiscible organic solvent to each tube. Common choices include:
-
Vortexing: Vigorously vortex the tubes for 10 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.[6]
-
Centrifugation: Centrifuge the tubes at approximately 3000 x g for 5 minutes to separate the aqueous and organic layers.[8]
-
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean collection tube. To maximize recovery, this extraction step can be repeated, and the organic fractions pooled.[8]
-
Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40-50 °C.[6][7]
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS/MS analysis.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Analysis
The reconstituted samples are then analyzed using a validated LC-MS/MS method. The specific parameters of the LC-MS/MS system (e.g., column, mobile phases, gradient, and mass spectrometer settings) should be optimized for the target estrogens.
Data Presentation
The following table summarizes typical performance data for the LLE of estrogens from human serum.
| Analyte | Matrix | Extraction Solvent | Recovery (%) | LOQ (pg/mL) | Reference |
| Estrone (E1) | Human Serum | Dichloromethane | >100 | 0.002 ng/mL (2 pg/mL) | [7] |
| Estradiol (E2) | Human Serum | Dichloromethane | >100 | 0.002 ng/mL (2 pg/mL) | [7] |
| Estrone (E1) | Human Serum | Hexane:MTBE (9:1) | Not Reported | 2.6 | [1] |
| Estradiol (E2) | Human Serum | Hexane:MTBE (9:1) | Not Reported | 2.6 | [1] |
| Estrone (E1) | Human Serum | Not Specified | 88 - 108 | 1.0 | [5] |
| Estradiol (E2) | Human Serum | Not Specified | 88 - 108 | 2.0 | [5] |
| Estriol (E3) | Human Serum | Not Specified | 88 - 108 | 2.0 | [5] |
Note: Recovery and LOQ values can vary depending on the specific laboratory conditions, instrumentation, and protocol modifications.
Visualizations
Experimental Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for Estrogens.
References
- 1. Simultaneous Quantitation of Estradiol and Estrone in Serum Using Liquid Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A MALDI-MS-based quantitative analytical method for endogenous estrone in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]
Application Note: Quantitative Analysis of Estrone in Biological Matrices by GC-MS Following Derivatization
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of estrone in biological samples using gas chromatography-mass spectrometry (GC-MS). To enhance volatility and improve chromatographic resolution, estrone and its deuterated internal standard, Estrone-d2, are derivatized prior to analysis. This document provides detailed protocols for sample preparation, derivatization, and GC-MS analysis, making it a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
Estrone (E1) is a significant estrogenic steroid hormone involved in various physiological and pathological processes. Accurate and precise quantification of estrone in biological matrices such as serum, plasma, and urine is crucial for clinical research and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, the inherent polarity and low volatility of estrone necessitate a derivatization step to convert it into a more thermally stable and volatile compound suitable for GC analysis.
This protocol employs a silylation derivatization method, a widely used technique for estrogens, which involves the replacement of active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group.[1][2][3] The use of a stable isotope-labeled internal standard, Estrone-d2, is critical for accurate quantification as it effectively corrects for variations in sample preparation and instrument response.
Experimental Workflow
Figure 1: A schematic of the complete experimental workflow from sample preparation to data analysis.
Materials and Reagents
-
Estrone (E1) standard
-
Estrone-d2 (deuterated internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Pyridine (anhydrous)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylchlorosilane (TMCS)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Deionized water
-
Biological matrix (serum, plasma, etc.)
-
Solid-Phase Extraction (SPE) cartridges (if applicable)
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block or water bath
-
Analytical balance
-
Micropipettes
-
Glassware (vials, test tubes, etc.)
Detailed Experimental Protocol
1. Preparation of Standard and Internal Standard Solutions
1.1. Estrone (E1) Stock Solution (1 mg/mL): Accurately weigh 10 mg of estrone and dissolve it in 10 mL of methanol.
1.2. Estrone-d2 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Estrone-d2 and dissolve it in 1 mL of methanol.
1.3. Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the E1 stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1 pg/µL to 100 pg/µL).
1.4. Internal Standard Working Solution: Dilute the Estrone-d2 stock solution with methanol to a final concentration of 10 ng/mL.
2. Sample Preparation
This protocol outlines a general liquid-liquid extraction procedure. For specific matrices, optimization or the use of solid-phase extraction (SPE) may be necessary.[4]
2.1. Pipette 1 mL of the biological sample (serum, plasma, etc.) into a glass test tube.
2.2. Add 50 µL of the Estrone-d2 internal standard working solution to each sample, calibrator, and quality control sample.
2.3. Vortex mix for 30 seconds.
2.4. Add 5 mL of a hexane:ethyl acetate (9:1, v/v) mixture.
2.5. Vortex mix vigorously for 2 minutes.
2.6. Centrifuge at 3000 rpm for 10 minutes to separate the layers.
2.7. Carefully transfer the upper organic layer to a clean glass tube.
2.8. Repeat the extraction (steps 2.4-2.7) with another 5 mL of the hexane:ethyl acetate mixture and combine the organic layers.
2.9. Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40-50°C.
3. Derivatization
Silylation is a common and effective derivatization technique for estrogens.[1][2][3] Reagents such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) are frequently used.[1][5][6] The addition of a catalyst like trimethylchlorosilane (TMCS) can improve the derivatization yield.[3]
3.1. To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of MSTFA + 1% TMCS.
3.2. Cap the vial tightly and vortex for 30 seconds.
3.3. Incubate the mixture at 60-80°C for 30 minutes.[3]
3.4. After incubation, allow the vial to cool to room temperature.
3.5. The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters. These should be optimized for the specific instrument being used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 250°C at 20°C/min, then to 300°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Estrone-TMS: 342 (M+), 257 |
| Estrone-d2-TMS: 344 (M+), 259 |
Quantitative Data Summary
The performance of this method can be evaluated by establishing a calibration curve and determining the limit of detection (LOD) and limit of quantification (LOQ). The following table summarizes typical quantitative performance data from similar methods found in the literature.
| Analyte | Linear Range | LOD | LOQ | Correlation Coefficient (r²) | Reference |
| Estrone | 0.2 - 4.0 ng/g | 1 pg | - | 0.991 - 0.994 | [7] |
| Estrone | 0.3 - 80 pg/mL | - | 0.8 pg/mL | > 0.996 | [8] |
| Estrone | 500 pg/mL - 10 ng/mL | - | 500 pg/mL | - | [9] |
| Estrogens | - | 0.02 - 0.1 ng/mL | - | > 0.995 | [10] |
Signaling Pathway and Logical Relationships
The derivatization reaction is a key logical step in this protocol. The silylation of estrone with MSTFA is depicted below.
Figure 2: The chemical transformation of estrone to its trimethylsilyl (TMS) derivative.
Conclusion
The described method of derivatization followed by GC-MS analysis provides a sensitive and reliable approach for the quantification of estrone in biological samples. The use of a deuterated internal standard ensures high accuracy and precision. This application note serves as a comprehensive guide for researchers and scientists to implement this methodology in their laboratories. Optimization of extraction and instrument parameters for specific matrices and instrumentation is recommended to achieve the best performance.
References
- 1. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of estrone and 17 beta-estradiol in human hair by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. scispec.co.th [scispec.co.th]
- 10. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Low-Concentration Estrogens in Plasma Using LC-MS/MS with Estrone-d2 as an Internal Standard
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of low concentrations of estrone (E1) and estradiol (E2) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Estrone-d2, is critical for achieving the high accuracy and precision required for clinical research applications, particularly in populations with low estrogen levels like men, postmenopausal women, and children.[1][2] This method offers superior sensitivity and specificity compared to traditional immunoassays, which can be prone to cross-reactivity.[3][4]
Introduction
The accurate measurement of low-concentration estrogens is crucial for a variety of clinical research areas.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high specificity and sensitivity.[4][5] This protocol outlines a robust method employing solid-phase extraction (SPE) for sample cleanup and concentration, followed by LC-MS/MS analysis. The inclusion of a deuterated internal standard, Estrone-d2, compensates for matrix effects and variations in sample processing, ensuring reliable quantification.
Experimental Workflow
The overall experimental workflow consists of plasma sample preparation, including protein precipitation and solid-phase extraction, followed by LC-MS/MS analysis and data processing.
Caption: Experimental workflow for the analysis of estrogens in plasma.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of this method.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Lower Limit of Quantitation (LLOQ) - Estrone | 3.8 - 6.2 pg/mL |
| Lower Limit of Quantitation (LLOQ) - Estradiol | 3.7 - 7.3 pg/mL |
| Linearity Range - Estrone | 3.8 - 1000.9 pg/mL |
| Linearity Range - Estradiol | 3.7 - 993.1 pg/mL |
| Inter-assay Precision (%CV) | < 7% |
| Intra-assay Precision (%CV) | < 6% |
| Accuracy | 92.7% - 112.3% |
Data compiled from multiple sources demonstrating typical method performance.[6][7][8]
Table 2: Sample Recovery
| Analyte | Recovery Range |
| Estrone | 80% - 105% |
| Estradiol | 80% - 105% |
Recovery data based on solid-phase extraction methods.[9]
Detailed Experimental Protocols
Materials and Reagents
-
Estrone and Estradiol certified reference standards
-
Estrone-d2 internal standard
-
Methanol (LC-MS grade)
-
Methyl t-butyl ether (MTBE)
-
Ammonium hydroxide
-
Formic acid
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Human plasma (charcoal-stripped for calibration standards)
Sample Preparation
-
Plasma Collection: Collect whole blood in EDTA-containing tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
Internal Standard Spiking: To 0.5 mL of plasma sample, add the Estrone-d2 internal standard solution.
-
Protein Precipitation: Add 0.5 mL of methanol to the plasma sample. Vortex vigorously for 1 minute.[6]
-
Centrifugation: Centrifuge the mixture at 16,000 x g for 3 minutes to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-percentage methanol solution to remove interferences.
-
Elute the estrogens with an appropriate solvent, such as methanol or a methanol/MTBE mixture.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Analysis
The following is a representative set of LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.
Table 3: Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC C18 SB, 1.8 µm, 2.1 x 30 mm |
| Mobile Phase A | Water with 0.1% ammonium hydroxide |
| Mobile Phase B | Methanol |
| Flow Rate | 0.250 mL/min |
| Injection Volume | 50 µL |
| Column Temperature | 40°C |
Conditions are based on established methods.[3][7][10]
Table 4: Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Xevo TQ-S, QTRAP 6500+) |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Ion Spray Voltage | -4300 V |
| Source Temperature | 500°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Conditions are based on established methods.[3][10]
Table 5: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Estrone (E1) | User to determine | User to determine |
| Estradiol (E2) | User to determine | User to determine |
| Estrone-d2 (IS) | User to determine | User to determine |
Specific MRM transitions need to be optimized for the instrument in use.
Derivatization (Optional)
For enhanced sensitivity, derivatization with reagents like dansyl chloride can be employed.[1][7] This process adds a readily ionizable group to the estrogen molecules, improving their signal in the mass spectrometer.
Caption: Optional derivatization workflow for enhanced sensitivity.
Conclusion
The described LC-MS/MS method, utilizing Estrone-d2 as an internal standard, provides a highly sensitive and specific approach for the quantification of low-concentration estrogens in plasma. The protocol is suitable for clinical research applications where accurate measurement of these hormones is essential. The combination of efficient sample preparation and advanced instrumentation allows for reliable data generation, contributing to a better understanding of the role of estrogens in various physiological and pathological conditions.
References
- 1. High Sensitivity Measurement of Estrone and Estradiol in Serum and Plasma Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity with Estrone-d2-1
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide clear and actionable guidance on common issues encountered when using Estrone-d2-1 as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in LC-MS analysis?
This compound is a deuterated internal standard (d-IS). Its fundamental purpose is to mimic the analytical behavior of the unlabeled analyte, Estrone (E1), throughout the entire experimental process, including sample preparation, chromatography, and ionization. By adding a known concentration of this compound to your samples, you can accurately quantify Estrone by correcting for variations in sample extraction, matrix effects, and instrument response.
Q2: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?
A complete loss of signal often points to a singular issue within the LC-MS system. A systematic check is the most effective approach to identify the problem.[1][2]
-
Verify System Suitability: Before running your samples, inject a known standard to confirm that the issue is not with the instrument itself.[1]
-
Check for Leaks: Inspect all tubing and connections from the LC pump to the mass spectrometer's ion source for any signs of leaks.[1][3]
-
Inspect the Ion Source: Visually check the electrospray needle to ensure a consistent and fine spray. An unstable or absent spray is a common cause of signal loss. Also, ensure the ion source is clean, as a dirty source can significantly suppress the signal.[1]
-
Confirm Sample Preparation: Rule out any issues with sample stability by preparing fresh samples.[1]
Q3: My this compound signal is weak and inconsistent. How can I improve ionization efficiency?
Poor ionization efficiency is a common challenge in the analysis of estrogens like Estrone due to their chemical structure.[4][5]
-
Ionization Mode: For estrogens, negative ion mode Electrospray Ionization (ESI) is often preferred.[5][6] However, derivatization with reagents like dansyl chloride can allow for sensitive analysis in positive ion mode.[7][8]
-
Mobile Phase Composition: The addition of additives to the mobile phase can enhance ionization. For negative mode, a small amount of a weak base like ammonium hydroxide may improve signal intensity.[5] For positive mode, an acid like formic acid is commonly used.[1][9]
-
Source Parameters: Optimize ion source parameters such as capillary voltage, gas flows (nebulizer and drying gas), and temperature to ensure efficient desolvation and ionization.[9][10]
Q4: Can in-source fragmentation affect the signal intensity of the this compound precursor ion?
Yes, in-source fragmentation can significantly reduce the intensity of the desired precursor ion. This occurs when the energy within the ion source is too high, causing the molecule to fragment before it reaches the mass analyzer. This can be mitigated by optimizing ion source parameters, such as the fragmentor or capillary exit voltage.[9][11]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.
Issue 1: Poor Signal Intensity or Complete Signal Loss
If you are experiencing low or no signal for this compound, follow this systematic troubleshooting guide.
Troubleshooting Workflow for Poor Signal Intensity
Caption: A step-by-step workflow for troubleshooting poor or no signal for this compound.
Issue 2: Poor Precision and Inaccurate Quantification
Inconsistent results when using this compound can often be attributed to matrix effects or issues with chromatographic co-elution.
Logical Flow for Diagnosing Quantification Issues
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. msacl.org [msacl.org]
- 5. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Matrix Effects in Estrogen Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate matrix effects in the quantification of estrogens by LC-MS/MS.
Troubleshooting Guides
Issue: My estrogen concentrations are unexpectedly low and variable across samples.
This could be a sign of ion suppression, a common matrix effect. Here’s how to troubleshoot:
1. How do I confirm if I have an ion suppression problem?
-
Post-Column Infusion: This is a qualitative method to identify regions of ion suppression in your chromatogram.
-
Protocol:
-
Infuse a standard solution of your estrogen analyte at a constant flow rate into the mass spectrometer after the analytical column.
-
Inject a blank, extracted matrix sample (e.g., plasma, serum) onto the LC column.
-
Monitor the signal of the infused estrogen. A dip in the signal at the retention time of your analyte indicates the presence of co-eluting matrix components causing suppression.[1]
-
-
-
Post-Extraction Spike: This method provides a quantitative measure of the matrix effect.[2]
-
Protocol:
-
Prepare two sets of samples:
-
Set A: Spike a known concentration of estrogen standard into a clean solvent.
-
Set B: Extract a blank matrix sample and then spike the same known concentration of estrogen standard into the extracted matrix.
-
-
Analyze both sets by LC-MS/MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[2]
-
-
2. What are the most likely causes of ion suppression in my estrogen analysis?
-
Phospholipids: These are major components of cell membranes and are abundant in biological matrices like plasma and serum.[3][4] They are notorious for causing ion suppression in electrospray ionization (ESI).[5]
-
Salts and Buffers: Non-volatile salts from buffers (e.g., phosphate buffers) can crystallize in the ESI source, leading to signal suppression and contamination.[6]
-
Other Endogenous Components: Other molecules in the biological matrix can co-elute with your estrogens of interest and compete for ionization.[1]
3. How can I remove interfering phospholipids?
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up samples and removing phospholipids.[7] Different sorbents are available, and the choice depends on the specific estrogen and matrix.
-
Liquid-Liquid Extraction (LLE): LLE can effectively partition estrogens into an organic solvent, leaving behind more polar interferences like salts and some phospholipids.[8]
-
Protein Precipitation (PPT): While simple, PPT is generally less effective at removing phospholipids compared to SPE and LLE and may still result in significant matrix effects.
Issue: My assay sensitivity is poor, even after sample cleanup.
If you are still experiencing low sensitivity after implementing sample preparation techniques, consider derivatization to enhance the ionization efficiency of your estrogens.
1. What is derivatization and how can it help?
Derivatization is a chemical modification of the analyte to improve its analytical properties. For estrogens, which have poor ionization efficiency in their native form, derivatization can significantly enhance the signal intensity in mass spectrometry.[9][10]
2. What is a common derivatization agent for estrogens?
-
Dansyl Chloride: This is a widely used reagent that reacts with the phenolic hydroxyl group of estrogens, introducing a readily ionizable group.[11][12] This can lead to a significant improvement in sensitivity.[9]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting components in the sample matrix.[13] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and precision of quantitative analysis.[1][13]
Q2: How do I choose the right sample preparation technique?
A2: The choice between SPE, LLE, and other techniques depends on your specific analyte, matrix, and desired level of cleanup.
-
SPE generally offers the most thorough cleanup and can be automated for high-throughput applications.[7]
-
LLE is a cost-effective method that is good for removing salts and highly polar interferences.[3][8]
-
Supported Liquid Extraction (SLE) is a newer technique that combines the principles of LLE with the ease of use of SPE, avoiding issues like emulsion formation.[8]
Q3: Can I use an internal standard to correct for matrix effects?
A3: Yes, using a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects.[14] A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C).[15][16][17] It will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the ratio of the analyte peak area to the internal standard peak area.[6]
Q4: When should I consider derivatization?
A4: Consider derivatization when you need to achieve very low limits of quantification for estrogens, especially in complex matrices.[3][9] If you have already optimized your sample preparation and are still not reaching the required sensitivity, derivatization can provide a significant signal boost.[9][18]
Q5: Are there different types of SPE cartridges for estrogen analysis?
A5: Yes, several types of SPE sorbents are used for estrogen analysis, with the most common being:
-
C18 (Reversed-Phase): Good for retaining nonpolar compounds like estrogens.[3]
-
Polymeric Sorbents (e.g., Oasis HLB): These offer high capacity and are stable over a wide pH range, making them very versatile.[3][19]
-
Mixed-Mode Sorbents (e.g., Oasis MCX): These combine reversed-phase and ion-exchange properties for enhanced selectivity and cleanup.[3]
Data and Protocols
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Estrogen Analysis
| Sample Preparation Technique | Analyte(s) | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | |||||
| Oasis PRiME HLB | Multiple Steroids | Plasma | >95% | -10.1% (average) | [19] |
| C18 | Estrogens & Progestogens | Water | 80-130% | Matrix dependent | [20] |
| Liquid-Liquid Extraction (LLE) | |||||
| Ethyl Acetate | Estrogens | Fish Plasma | 61-96% | 88-106% | [11] |
| Derivatization | |||||
| Dansyl Chloride | Estradiol (E2) | Not Specified | - | Significant Signal Enhancement | [9] |
Note: Recovery and matrix effect values can vary significantly depending on the specific experimental conditions, including the exact protocol, instrumentation, and the specific lot of the matrix.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Estrogen Quantification in Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sorbent: Oasis PRiME HLB µElution Plate
-
Sample Pre-treatment: To 100 µL of plasma, add an internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix. Add 600 µL of acetonitrile, vortex, and centrifuge.
-
Load: Load the supernatant from the pre-treated sample onto the Oasis PRiME HLB plate.
-
Wash: Wash the sorbent with an appropriate solvent to remove interferences.
-
Elute: Elute the estrogens with a suitable organic solvent.
-
Analysis: The eluate can often be directly injected into the LC-MS/MS system without the need for evaporation and reconstitution.
(This protocol is adapted from a method for steroid analysis using Oasis PRiME HLB and should be optimized for estrogens.)[19]
Protocol 2: Liquid-Liquid Extraction (LLE) for Estrogen Analysis
-
Sample Preparation: To 500 µL of serum, add an internal standard.
-
Extraction: Add 2.5 mL of ethyl acetate and vortex vigorously for 1 minute. Centrifuge to separate the layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
(This is a general LLE protocol; the choice of solvent and volumes may need optimization.)[11]
Protocol 3: Dansyl Chloride Derivatization of Estrogens
-
Sample Preparation: After extraction and evaporation, reconstitute the sample in 50 µL of a solution of 100 mg/mL dansyl chloride in acetone and 50 µL of a 1M sodium bicarbonate/carbonate buffer (pH 10.5).
-
Reaction: Vortex and incubate the mixture at 60°C for 10 minutes.
-
Quenching: After incubation, cool the sample and add a quenching solution if necessary.
-
Analysis: Analyze the derivatized sample by LC-MS/MS.
(Reaction conditions such as time, temperature, and pH should be optimized for your specific estrogens.)[11][12]
Visualizations
Caption: Causes of matrix effects in estrogen quantification.
Caption: Troubleshooting workflow for mitigating matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Graphviz [graphviz.org]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous measurement of free and conjugated estrogens in surface water using capillary liquid chromatography tandem mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D0AN02335C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. waters.com [waters.com]
- 20. library.dphen1.com [library.dphen1.com]
Technical Support Center: Optimizing LC-MS/MS Parameters for Estrone-d2-1 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Estrone and its deuterated internal standard, Estrone-d2-1.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Estrone.
| Question | Possible Causes | Recommended Solutions |
| 1. Why am I observing poor peak shape (e.g., fronting, tailing, or split peaks) for Estrone and/or this compound? | - Column Overload: Injecting too high a concentration of the analyte. - Column Contamination: Buildup of matrix components on the column. - Inappropriate Mobile Phase: pH or organic composition not optimal for the analyte. - Injection Solvent Mismatch: The injection solvent is significantly stronger than the initial mobile phase. - Column Degradation: Loss of stationary phase or void formation.[1] | - Dilute the sample and reinject. - Implement a column wash step between injections or use a guard column.[1] - Optimize mobile phase pH and gradient. For estrogens, a basic mobile phase can improve peak shape.[2] - Ensure the injection solvent is similar in composition to the initial mobile phase. - Replace the analytical column. |
| 2. What are the reasons for low sensitivity or no detectable signal for Estrone? | - Suboptimal Ionization: Incorrect ionization mode (positive/negative) or source parameters. - Inefficient Sample Extraction: Poor recovery of estrone from the sample matrix. - Matrix Effects (Ion Suppression): Co-eluting matrix components suppressing the ionization of the analyte.[3] - Incorrect MRM Transitions: Monitoring the wrong precursor or product ions. - Derivatization Issues: Incomplete or failed derivatization if using this technique.[4] | - Optimize ionization source parameters. Estrone ionizes well in negative ESI or APCI mode.[2] - Optimize the extraction procedure. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective.[5] - Improve sample cleanup to remove interfering matrix components.[3] - Verify the MRM transitions for Estrone and its internal standard. - Ensure the derivatization reagent is fresh and the reaction conditions are optimal.[4] |
| 3. How can I reduce high background noise in my chromatogram? | - Contaminated Mobile Phase or Solvents: Impurities in the solvents or additives. - Contaminated LC System: Buildup of contaminants in the tubing, injector, or other components. - Dirty Mass Spectrometer Ion Source: Contamination of the ion source optics. - Improperly Prepared Mobile Phase Additives: Using non-volatile buffers or additives at too high a concentration. | - Use high-purity, LC-MS grade solvents and additives. [6] - Flush the LC system thoroughly. - Clean the ion source according to the manufacturer's recommendations. - Use volatile mobile phase additives like ammonium formate or ammonium hydroxide at low concentrations (e.g., 0.1%).[7] |
| 4. What causes inconsistent retention times for Estrone? | - Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components. - Column Temperature Fluctuations: Inconsistent column oven temperature. - Column Equilibration Issues: Insufficient time for the column to equilibrate between injections. - Pump Malfunction: Inconsistent flow rate from the LC pump. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a stable temperature. - Increase the column equilibration time between runs. - Check the LC pump performance and perform necessary maintenance. |
| 5. I am observing significant carryover between samples. How can this be minimized? | - Adsorption of Analyte: Estrone may adsorb to surfaces in the injector or column. - Insufficient Needle Wash: The autosampler needle is not being adequately cleaned between injections. | - Optimize the needle wash procedure by using a strong solvent and increasing the wash volume and duration. - Inject a blank solvent sample after a high-concentration sample to check for carryover.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS/MS instrument settings for Estrone analysis?
For initial method development, you can start with the following parameters and optimize from there.
Liquid Chromatography Parameters
| Parameter | Recommendation |
| Column | A C18 or Phenyl-Hexyl column with a particle size of <3 µm is a good starting point.[7] |
| Mobile Phase A | Water with a volatile additive (e.g., 0.1% Ammonium Hydroxide).[7] |
| Mobile Phase B | Methanol or Acetonitrile.[7] |
| Flow Rate | Typically 0.2 - 0.6 mL/min depending on the column dimensions. |
| Gradient | A gradient from a lower to a higher percentage of organic phase (Mobile Phase B) is typically used. |
| Injection Volume | 5 - 20 µL. |
| Column Temperature | 40 - 60 °C to ensure reproducible chromatography.[7] |
Mass Spectrometry Parameters
| Parameter | Recommendation |
| Ionization Mode | Negative Electrospray Ionization (ESI) is commonly used for underivatized estrone.[7] Atmospheric Pressure Chemical Ionization (APCI) can also be effective. |
| Ion Source Temperature | Typically 400 - 600 °C.[2][7] |
| Ion Spray Voltage | Around -4000 to -4500 V for negative ESI.[2][7] |
Q2: What are the typical Multiple Reaction Monitoring (MRM) transitions for Estrone and this compound?
The following table summarizes common MRM transitions for Estrone. For this compound, the precursor ion will have a mass shift of +2 Da. The product ions may also show a corresponding shift, depending on the position of the deuterium labels. The transitions for this compound are inferred based on the fragmentation of Estrone.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Estrone | 269.2 | 145.1 | Negative ESI[2] |
| 269.2 | 143.1 | Negative ESI[2] | |
| This compound (Inferred) | 271.2 | 147.1 | Negative ESI |
| 271.2 | 145.1 | Negative ESI | |
| Dansyl-Estrone | 504.3 | 171.2 | Positive ESI |
| 504.3 | 156.2 | Positive ESI |
Q3: Is derivatization necessary for Estrone analysis?
Derivatization is not always necessary but can significantly improve sensitivity, especially for achieving very low detection limits (in the low pg/mL range).[4] Dansyl chloride is a common derivatization agent that adds a readily ionizable group, allowing for analysis in positive ion mode with enhanced signal intensity. However, methods without derivatization have also been successfully developed and validated.[5] The decision to use derivatization depends on the required sensitivity of the assay and the capabilities of the mass spectrometer.
Q4: What are the best practices for sample preparation for Estrone analysis from biological matrices?
Effective sample preparation is crucial for removing interferences and concentrating the analyte.
-
Liquid-Liquid Extraction (LLE): A common and effective method using solvents like methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate.
-
Solid-Phase Extraction (SPE): Provides cleaner extracts and can be automated. C18 or mixed-mode cartridges are often used.
-
Protein Precipitation: A simpler but potentially less clean method, often followed by LLE or SPE for further cleanup.
The choice of method depends on the sample matrix, desired cleanliness of the extract, and throughput requirements.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Estrone Analysis
-
To 200 µL of serum or plasma, add the this compound internal standard solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Dansyl Chloride Derivatization
-
After evaporating the LLE or SPE extract to dryness (as in Protocol 1, step 6), add 50 µL of a dansyl chloride solution (e.g., 1 mg/mL in acetone) and 50 µL of a sodium bicarbonate buffer (e.g., 100 mM, pH 9).
-
Vortex briefly and incubate at 60 °C for 10 minutes.
-
After incubation, evaporate the solvent to dryness under nitrogen.
-
Reconstitute the derivatized sample in the initial mobile phase for analysis.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Estrone-d2-1 Stability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Estrone-d2-1 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in biological samples?
A1: The primary causes of this compound degradation in biological samples include enzymatic activity, improper storage temperature, pH instability, and repeated freeze-thaw cycles.[1][2][3] Microbial contamination can also contribute to degradation.[4][5]
Q2: What is the recommended storage temperature for biological samples containing this compound?
A2: For long-term stability, it is recommended to store biological samples at -80°C.[6][7][8] For short-term storage (up to 28 days), -20°C is generally acceptable.[2] Refrigeration at 4°C is only suitable for very short periods (less than 48 hours) and may not prevent degradation of more labile metabolites.[9][10]
Q3: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?
A3: It is best to minimize freeze-thaw cycles to at most one.[3] Each cycle can lead to a decrease in hormone levels.[3][6] If multiple analyses are required, it is advisable to aliquot samples into smaller volumes before initial freezing.
Q4: Should I use a preservative in my urine samples?
A4: The use of preservatives can be beneficial but depends on the specific analytical method. Boric acid is a commonly used preservative for 24-hour urine collections to adjust the pH.[11] However, some studies suggest that for estrogen metabolites, preservatives like ascorbic acid may not have a clear beneficial effect and that rapid freezing is the most critical factor.[9] The addition of preservatives can also alter the pH and specific gravity of the sample, which may interfere with certain analyses.[12]
Q5: Can the deuterium label on this compound exchange with protons in the sample matrix?
A5: While less common with strategically placed deuterium atoms, H/D exchange can occur under certain conditions, such as exposure to basic pH. This can lead to a loss of the isotopic label and inaccurate quantification. It is crucial to use high-purity, stable isotope-labeled standards and to be aware of the sample's chemical environment.
Troubleshooting Guides
Issue 1: Low Recovery of this compound During Sample Preparation
| Potential Cause | Troubleshooting Step | Recommended Action |
| Enzymatic Degradation | Inhibit enzymatic activity. | Process samples on ice and freeze them immediately after collection. Consider adding a broad-spectrum enzyme inhibitor cocktail, especially for tissues.[4][13] |
| Adsorption to Surfaces | Use appropriate collection and storage containers. | Use low-binding polypropylene or silanized glass tubes to minimize adsorption of steroids. |
| Inefficient Extraction | Optimize the extraction method. | Ensure the chosen extraction solvent (e.g., methyl tert-butyl ether) and pH are optimal for estrone.[14] Perform validation experiments to determine extraction efficiency. |
| Instability during Evaporation | Control the drying process. | Avoid excessive heat or prolonged exposure to air/light during solvent evaporation steps. Use a gentle stream of nitrogen. |
Issue 2: High Variability in this compound Concentration Across Replicates
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Sample Handling | Standardize the entire workflow. | Ensure all samples are treated identically from collection to analysis. This includes consistent timing for processing and storage.[6] |
| Matrix Effects in LC-MS/MS | Evaluate and mitigate matrix effects. | Use a stable isotope-labeled internal standard that co-elutes with the analyte.[6] Perform matrix effect experiments using different lots of the biological matrix. Consider optimizing the chromatographic separation to move the analyte away from interfering compounds.[13][15] |
| Incomplete Thawing/Mixing | Ensure sample homogeneity before aliquoting. | Thaw samples completely and vortex gently before taking an aliquot for analysis. |
Issue 3: Apparent Degradation of this compound in Stored Samples
| Potential Cause | Troubleshooting Step | Recommended Action |
| Improper Storage Temperature | Verify freezer performance. | Regularly monitor and log the temperature of storage freezers.[1] Ensure samples are stored in a stable temperature zone within the freezer, avoiding the door.[7] |
| Light Exposure | Protect samples from light. | Store samples in amber vials or wrap containers in aluminum foil to prevent photodegradation, especially for catechol estrogens.[16] |
| Oxidation | Minimize exposure to air. | Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent, particularly if oxidative degradation is suspected.[17] For catechol estrogens, adding ascorbic acid to the collection container can help prevent oxidation.[18] |
Experimental Protocols
Protocol 1: Collection and Storage of Plasma/Serum Samples
-
Collection: Collect whole blood in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).
-
Processing: Centrifuge the blood at 3000 rpm for 15 minutes at 4°C as soon as possible after collection.[8]
-
Aliquoting: Immediately transfer the plasma or serum into pre-labeled, low-binding polypropylene cryovials.
-
Storage: Snap-freeze the aliquots in dry ice or a -80°C freezer. For long-term storage, maintain at -80°C.[8]
Protocol 2: Collection and Storage of Urine Samples
-
Collection: For 24-hour collections, provide the patient with a sterile, opaque container. Instruct them to keep the container refrigerated or in a cool place during the collection period.[19]
-
Preservatives (Optional): If a preservative is required, add it to the collection container before the start of the collection. For example, 1 gram of boric acid per 100 mL of urine can be used to maintain a stable pH.[11]
-
Processing: Once the collection is complete, mix the entire 24-hour sample thoroughly.
-
Aliquoting: Transfer aliquots into polypropylene tubes.
-
Storage: Freeze the aliquots at -20°C for short-term storage or -80°C for long-term storage.[9]
Visualizations
Caption: Key factors leading to the degradation of this compound in biological samples.
Caption: Recommended workflow for handling biological samples to ensure this compound stability.
References
- 1. Hormone Sampling Protocol | Department of Evolutionary Anthropology | UZH [iea.uzh.ch]
- 2. researchgate.net [researchgate.net]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Microbial degradation of steroid sex hormones: implications for environmental and ecological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ohsu.edu [ohsu.edu]
- 9. Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aruplab.com [aruplab.com]
- 12. Impact of chemical preservative in urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. youtube.com [youtube.com]
- 16. Photodegradation of estrone and 17β-estradiol in water - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Interference in Estrone Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isotopic interference during estrone measurement.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of estrone measurement by mass spectrometry?
A1: Isotopic interference in mass spectrometry occurs when isotopes of another molecule have the same nominal mass as the ion of interest. In estrone (E1) analysis, this can be particularly problematic due to the presence of structurally similar steroids or deuterated internal standards. For instance, the isotopic variants of a co-eluting compound can contribute to the signal of the target analyte, leading to inaccurate quantification.[1][2]
Q2: How can I differentiate between estrone and other interfering estrogens like 17α-estradiol and 17β-estradiol during analysis?
A2: Baseline chromatographic separation is crucial for distinguishing between estrogen isomers. Utilizing a phenyl-hexyl stationary phase in your HPLC column can achieve this separation.[3] Coupling this chromatographic method with isotope-dilution tandem mass spectrometry (MS/MS) provides a robust assay for simultaneous analysis.[3]
Q3: My deuterated internal standard has a slightly different retention time than my estrone analyte. Is this a problem?
A3: Yes, this phenomenon, known as the "chromatographic isotope effect," can interfere with the accuracy of quantification.[3] Deuterated internal standards (IS) can sometimes elute slightly earlier or later than the corresponding analyte.[3] This can be problematic if the integration windows are not set correctly or if there are co-eluting matrix interferences.[3]
Q4: Are there alternatives to deuterated internal standards to avoid the chromatographic isotope effect?
A4: Yes, ¹³C-labeled internal standards are an excellent alternative.[3] They have a larger mass difference from the analyte, which can reduce the risk of isotopic overlap, and they exhibit nearly identical retention times, thus eliminating the chromatographic isotope effect.[3]
Q5: What are "matrix effects" and how do they relate to isotopic interference?
A5: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting substances from the sample matrix (e.g., serum, urine).[4] While not a direct form of isotopic interference, matrix effects can suppress or enhance the ion signal of both the analyte and the internal standard, leading to inaccurate results.[4] If the matrix effect is not uniform across the chromatographic peak, it can exacerbate the issues caused by chromatographic isotope effects with deuterated standards.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor accuracy and precision | Isotopic interference from other steroids. | Improve chromatographic separation using a phenyl-hexyl column or by adjusting the gradient.[3][5] |
| Chromatographic isotope effect with deuterated internal standards. | Switch to a ¹³C-labeled internal standard to ensure co-elution with the analyte.[3] | |
| Matrix effects suppressing or enhancing the signal. | Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4][6][7] | |
| Inaccurate quantification at low concentrations | Insufficient sensitivity of the assay. | Consider derivatization of estrone to improve ionization efficiency. However, be aware that derivatization can introduce variability.[1][2] |
| Isobaric interference from endogenous compounds. | Utilize high-resolution mass spectrometry to differentiate between estrone and interfering compounds with the same nominal mass.[8][9][10][11] | |
| Interfering peak co-eluting with estrone | Presence of a structurally similar compound. | Increase the LC gradient time to improve peak separation.[5] |
| Patient-specific metabolites or medications. | Collect product ion spectra of both the estrone and the interfering peak to identify the unknown compound.[5] |
Quantitative Data Summary
Table 1: Performance Characteristics of Estrone Measurement Assays
| Parameter | Method | Value | Reference |
| Limit of Detection (LOD) | LC-MS/MS without derivatization | 1.0 pg/mL | [12] |
| LC-MS/MS without derivatization | 0.1 pg/mL | [1] | |
| Limit of Quantitation (LOQ) | LC-MS/MS without derivatization | 0.3 pg/mL | [1] |
| LC-MS/MS for 15 Estrogen Metabolites | 8 pg/mL | [13] | |
| Within-day CV | LC-MS/MS without derivatization | <6.5% | [12] |
| Between-day CV | LC-MS/MS without derivatization | 4.5% to 9.5% | [12] |
| Recovery | LC-MS/MS without derivatization | 88% to 108% | [12] |
| LC-MS/MS for 15 Estrogen Metabolites | 91% to 113% | [13] |
Experimental Protocols
Protocol 1: Sample Preparation for Estrone Measurement in Human Serum by LC-MS/MS
-
Deproteinization:
-
Dilution:
-
Transfer 350 µL of the supernatant to an autosampler vial.
-
Dilute with 1400 µL of deionized water.[12]
-
-
Injection:
-
Inject a 600 µL aliquot into the LC-MS/MS system.[12]
-
Protocol 2: Preparation of Internal Standards and Calibration Standards
-
Stock Internal Standard Solution:
-
Dissolve 1 mg of the deuterated internal standard in 20 mL of methanol to create a 50 µg/mL stock solution.[12]
-
-
Stock Analyte Solution:
-
Prepare individual stock solutions of each estrogen analyte in methanol at a concentration of 1.0 mg/mL.[12]
-
-
Working Calibrator Solution:
-
Mix appropriate amounts of the individual analyte stock solutions to obtain a mixture containing 10 µg/mL of each estrogen.[12]
-
-
Storage:
-
Store all stock and working solutions at -80 °C until use.[12]
-
Visualizations
Caption: Workflow for estrone measurement and troubleshooting isotopic interference.
Caption: Decision tree for selecting an appropriate internal standard.
References
- 1. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. msacl.org [msacl.org]
- 6. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Improving recovery of Estrone-d2-1 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Estrone-d2-1 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Estrone, a naturally occurring estrogen. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative analysis, particularly in methods involving mass spectrometry (e.g., LC-MS/MS). The key advantage of using a SIL-IS is that it has nearly identical chemical and physical properties to the analyte of interest (Estrone).[1][2] This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization, effectively correcting for variations in extraction recovery and matrix effects.[1][2][3]
Q2: What are the ideal characteristics of an internal standard like this compound?
An ideal internal standard should:
-
Behave chemically and physically similar to the analyte.[1]
-
Be added to the sample as early as possible in the workflow.[1]
-
Have a mass-to-charge ratio (m/z) that is easily distinguishable from the analyte by the mass spectrometer, typically with a mass difference of at least 3 Da.[1][2]
-
Be chemically stable throughout the entire analytical process.[1]
-
Be absent in the original sample matrix.[1]
Q3: Can the recovery of this compound be different from that of native Estrone?
Ideally, a deuterated internal standard should have identical recovery to its non-deuterated counterpart. However, a phenomenon known as the "deuterium isotope effect" can sometimes lead to slight differences in their chemical and physical properties.[4] This effect can alter the lipophilicity of the molecule, potentially causing a minor shift in retention time during chromatography.[4] If this shift occurs in a region of the chromatogram with varying matrix effects (ion suppression or enhancement), it can lead to differences in the response of the analyte and the internal standard, affecting quantification accuracy.[4]
Troubleshooting Low Recovery of this compound
Low or inconsistent recovery of this compound is a common issue that can compromise the accuracy and precision of your analytical method. The following guides for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) will help you identify and resolve potential problems.
Solid-Phase Extraction (SPE) Troubleshooting
Low recovery in SPE can occur at various stages of the process. A systematic approach to troubleshooting is crucial.[5] The first step is to determine where the analyte is being lost by collecting and analyzing fractions from each step of the SPE method (load, wash, and elution).
// Potential Causes & Solutions Load_Causes [label="Potential Causes:\n- Incorrect Sorbent Choice\n- Strong Sample Solvent\n- Incorrect pH\n- Sorbent Overload", shape=record, fillcolor="#F1F3F4", fontcolor="#202124"]; Wash_Causes [label="Potential Causes:\n- Wash Solvent Too Strong\n- Incorrect pH in Wash", shape=record, fillcolor="#F1F3F4", fontcolor="#202124"]; Elute_Causes [label="Potential Causes:\n- Elution Solvent Too Weak\n- Insufficient Elution Volume\n- Secondary Interactions with Sorbent", shape=record, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Collect_Fractions; Collect_Fractions -> In_Load; In_Load -> In_Wash [label="No"]; In_Wash -> Not_Eluted [label="No"];
In_Load -> Load_Causes [label="Yes"]; In_Wash -> Wash_Causes [label="Yes"]; Not_Eluted -> Elute_Causes [label="Yes"]; }
Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction.
Common Causes and Solutions for Low Recovery in SPE
| Problem | Potential Cause | Recommended Solution |
| Analyte Lost in Loading Step | Sorbent Polarity Mismatch: The sorbent's retention mechanism does not match the analyte's chemistry.[6] | Select a sorbent with the appropriate chemistry (e.g., reversed-phase for nonpolar molecules like estrone).[6] |
| Sample Solvent Too Strong: The solvent in which the sample is dissolved is eluting the analyte from the sorbent.[7] | Dilute the sample or adjust the sample solvent to ensure retention.[4] | |
| Incorrect pH: The pH of the sample prevents proper interaction between the analyte and the sorbent.[8] | Adjust the sample pH to ensure the analyte is in a neutral form for better retention on non-polar sorbents.[6] | |
| Sorbent Bed Drying Out: The sorbent bed dried out after conditioning and before sample loading, compromising retention.[4] | Ensure the sorbent bed remains solvated throughout the process until elution.[4] | |
| Analyte Lost in Washing Step | Wash Solvent Too Strong: The wash solvent is prematurely eluting the analyte along with interferences.[4] | Use a weaker wash solvent that is strong enough to remove interferences but weak enough to leave the analyte on the sorbent.[4] Consider decreasing the organic content of the wash solvent. |
| Analyte Not Eluting | Elution Solvent Too Weak: The elution solvent is not strong enough to desorb the analyte from the sorbent.[4][6] | Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent) or use a stronger solvent.[4][6] |
| Insufficient Elution Volume: Not enough solvent has been passed through the cartridge to fully desorb the analyte.[6] | Increase the elution volume in increments and monitor the recovery.[6] | |
| Inconsistent Recovery | Variable Flow Rate: Inconsistent flow rates during loading, washing, and elution steps.[4] | Use a vacuum manifold or an automated SPE system to ensure consistent and appropriate flow rates.[4] |
| Matrix Effects: Components in the sample matrix interfere with the analyte binding or elution.[8] | Employ a more rigorous sample cleanup method before SPE or choose a more selective sorbent. |
Liquid-Liquid Extraction (LLE) Troubleshooting
LLE is another common technique where recovery issues can arise.
Caption: Troubleshooting workflow for low recovery in Liquid-Liquid Extraction.
Common Causes and Solutions for Low Recovery in LLE
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Inappropriate Solvent Polarity: The extraction solvent does not have the optimal polarity to efficiently extract this compound.[4] | Test solvents with different polarities. For estrogens, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are often effective.[9] |
| Incorrect pH of Aqueous Phase: The pH of the sample may cause the internal standard to be in an ionized state, which is less soluble in the organic extraction solvent.[4] | Adjust the pH of the aqueous phase to ensure this compound is in a neutral, more readily extractable form.[4] | |
| Emulsion Formation: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte, leading to poor and variable recovery.[4] | - Use gentler mixing techniques, such as swirling instead of vigorous shaking.[4]- Add salt to the aqueous phase ("salting out") to help break the emulsion.[4]- Centrifuge the sample to facilitate phase separation.[4] | |
| Variable Recovery | Inconsistent Phase Separation: Incomplete separation of the aqueous and organic layers.[4] | Allow adequate time for phase separation and consider centrifugation for a clean separation.[4] |
Experimental Protocols
Example Solid-Phase Extraction (SPE) Protocol for Estrone in Serum
This protocol is a general example and should be optimized for your specific application.
-
Sample Pre-treatment: To 250 µL of serum, add the this compound internal standard.[10]
-
Conditioning: Condition an appropriate SPE cartridge (e.g., C18 or a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[6]
-
Washing: Wash the cartridge with a weak solvent to remove interferences. For example, use 1 mL of 5% methanol in water. This step may require optimization.
-
Elution: Elute the Estrone and this compound with a strong solvent. For example, use 1-2 mL of methanol or acetonitrile.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[10]
Example Liquid-Liquid Extraction (LLE) Protocol for Estrone in a Liquid Sample
This protocol is a general example and should be optimized for your specific application.
-
Sample Preparation: To 1 mL of the liquid sample, add the this compound internal standard.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to the sample.[9]
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing.[9]
-
Phase Separation: Allow the layers to separate for 5 minutes.[9] To enhance separation, especially with viscous samples, centrifugation can be used.
-
Collection: Carefully transfer the organic layer (top layer) to a clean tube. For maximum recovery, this step can be repeated, and the organic fractions pooled.[9]
-
Dry Down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for analysis.[9]
Quantitative Data Summary
The following table summarizes typical recovery percentages for estrogens using different extraction techniques, as reported in the literature. This data can serve as a benchmark for your own experiments.
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Estrone (E1) | Whole fish tissue | Accelerated Solvent Extraction (ASE) followed by GPC and cleanup | 64.8 - 91.6 | [11] |
| 17α-ethinylestradiol (EE2) | Whole fish tissue | Accelerated Solvent Extraction (ASE) followed by GPC and cleanup | 74.5 - 93.7 | [11] |
| Free Estrogens (E1, E2, E3, EE2) | Milk | Solid-Phase Extraction (SPE) | 72 - 117 | [12] |
| Conjugated Estrogen Metabolites | Milk | Solid-Phase Extraction (SPE) | 62 - 112 | [12] |
| Prostaglandins (PGs) | Brain Tissue | Single-step Methanol Extraction | ~95 | [13] |
| Estrone and Estradiol | Serum | Supported Liquid Extraction (SLE) with Dichloromethane | ~100 | [10] |
References
- 1. youtube.com [youtube.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. nebiolab.com [nebiolab.com]
- 4. benchchem.com [benchchem.com]
- 5. hawach.com [hawach.com]
- 6. welch-us.com [welch-us.com]
- 7. m.youtube.com [m.youtube.com]
- 8. specartridge.com [specartridge.com]
- 9. arborassays.com [arborassays.com]
- 10. biotage.com [biotage.com]
- 11. The development of an optimized sample preparation for trace level detection of 17α-ethinylestradiol and estrone in whole fish tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A systematic investigation to optimize simultaneous extraction and liquid chromatography tandem mass spectrometry analysis of estrogens and their conjugated metabolites in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deuterated Standards in Hormone Analysis
Welcome to our dedicated support center for addressing common challenges encountered when using deuterated internal standards (D-IS) in hormone analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS/MS hormone analysis?
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium.[1] Its main function is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Because the D-IS is chemically almost identical to the analyte, it is affected similarly by sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] By adding a known quantity of the D-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.[3]
Q2: What are the ideal characteristics of a deuterated internal standard?
For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity.[1] It should also be stable and not undergo isotopic exchange with the solvent or matrix.[4] Ideally, it should co-elute perfectly with the analyte to ensure that both experience the same matrix effects.[5]
Q3: Why are my quantitative results inaccurate or imprecise even with a deuterated internal standard?
While deuterated standards are the gold standard, they may not always perfectly compensate for issues.[3][6] Common reasons for inaccuracies include:
-
Differential Matrix Effects : A slight chromatographic separation between the analyte and the D-IS can expose them to different co-eluting matrix components, leading to varied ion suppression or enhancement.[3][6]
-
Isotopic Exchange : Deuterium atoms on the standard can exchange with hydrogen atoms from the solvent, altering the standard's concentration.[4][7]
-
Isotopic Impurities : The deuterated standard may contain a small amount of the non-deuterated analyte, causing a positive bias, especially at low concentrations.[7][8]
-
In-source Fragmentation : The deuterated standard might lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.[1]
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification
This is a common problem that can arise from several sources. The following guide will help you systematically troubleshoot the issue.
Symptoms:
-
High variability in replicate injections.
-
Poor accuracy in quality control (QC) samples.
-
Non-linear calibration curves.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor precision and accuracy.
Detailed Troubleshooting Steps:
-
Chromatographic Separation (Isotope Effect):
-
Problem: Deuterated standards can sometimes elute slightly earlier than the non-deuterated analyte in reverse-phase chromatography.[2][7] This can lead to differential matrix effects.[3][6]
-
Troubleshooting:
-
Overlay Chromatograms: Carefully examine the chromatograms of the analyte and the D-IS. A visible separation indicates a potential issue.[1]
-
Modify Chromatography: Adjust the mobile phase gradient or temperature to achieve better co-elution.[7]
-
Consider Alternatives: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[1][5]
-
-
-
Isotopic Impurities in the Standard:
-
Problem: The deuterated standard may contain the non-deuterated analyte as an impurity, which will contribute to the analyte's signal and cause a positive bias.[7][8]
-
Troubleshooting:
-
Analyze the Standard Alone: Inject a solution of the D-IS and check for any signal at the analyte's mass transition.[8]
-
Consult the Certificate of Analysis (CoA): Check the specified isotopic purity of the standard.[8]
-
Quantify Contribution: If a signal is present, you can either subtract this background signal or use a higher purity batch of the standard.[8]
-
-
| Purity Type | Recommended Level | Potential Impact of Low Purity |
| Chemical Purity | >99% | Interference from other compounds. |
| Isotopic Enrichment | ≥98% | Positive bias in analyte quantification due to unlabeled impurity.[8] |
-
Isotopic Exchange (Back-Exchange):
-
Problem: Deuterium atoms on the standard can exchange with hydrogen atoms from the solvent, especially at certain pH values and temperatures.[4][7] This changes the concentration of the deuterated standard.[1]
-
Troubleshooting:
-
Evaluate Mobile Phase/Sample pH: Deuterium exchange can be catalyzed by acidic or basic conditions.[4][7]
-
Control Temperature: Higher temperatures can accelerate exchange.[8] Store standards and samples at low temperatures.[8]
-
Assess Stability: Incubate the D-IS in your mobile phase and sample diluent to check for stability over time.[8]
-
Choose Stable Labeling Positions: Whenever possible, use standards with deuterium labels on stable positions like aromatic rings.[8]
-
-
Issue 2: Inadequate Correction for Matrix Effects
Even with a co-eluting deuterated standard, you might still face challenges with matrix effects.
Symptoms:
-
Poor accuracy and precision in matrix-based samples compared to standards in a neat solution.[1]
-
Inconsistent analyte/IS area ratios across different sample lots.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effect issues.
Detailed Troubleshooting Steps:
-
Differential Matrix Effects:
-
Problem: Even a slight chromatographic separation between the analyte and the D-IS can expose them to different co-eluting matrix components, leading to differential ion suppression or enhancement.[1][6] It cannot be assumed that a deuterated internal standard will always correct for matrix effects.[6][9]
-
Troubleshooting:
-
-
High Concentration of Interfering Matrix Components:
-
Problem: The concentration of matrix components may be so high that it affects the ionization of both the analyte and the internal standard.
-
Troubleshooting:
-
Improve Sample Cleanup: Implement more rigorous extraction and cleanup procedures (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components and mitigate their effect.
-
-
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity
Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.
Methodology:
-
Prepare a stock solution of the deuterated internal standard in a suitable neat solvent (e.g., methanol, acetonitrile).
-
Prepare a working solution at the same concentration used in your analytical method.
-
Inject this working solution into the LC-MS/MS system.
-
Acquire data using the same MRM transitions for both the analyte and the internal standard.
-
Examine the chromatogram for any peak at the retention time of the analyte in the analyte's MRM transition.
-
If a peak is observed, calculate its area. This area represents the contribution from the unlabeled impurity.
-
This contribution can be used to correct the calibration curve or to determine if a new, higher-purity standard is required.
Protocol 2: Post-Column Infusion Experiment
Objective: To identify regions of ion suppression or enhancement in the chromatogram.
Methodology:
-
Prepare a solution of the analyte at a concentration that gives a stable signal.
-
Infuse this solution post-column into the mobile phase flow using a syringe pump and a T-connector placed between the analytical column and the mass spectrometer.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the signal of the infused analyte. A drop in the signal indicates a region of ion suppression, while an increase indicates ion enhancement.
-
Overlay the chromatogram of your analyte and D-IS with the post-column infusion chromatogram to see if they elute in a region of significant matrix effects.
Data Presentation
Table 1: Common Deuterated Standards for Hormone Analysis and Potential Issues
| Hormone | Deuterated Standard | Common Pitfalls | Mitigation Strategies |
| Testosterone | Testosterone-d2, -d3, -d5 | Chromatographic separation from native testosterone.[10] | Optimize chromatography; consider ¹³C labeled standard. |
| Cortisol | Cortisol-d2, -d4 | Interference from naturally occurring isotopes of cortisol with doubly deuterated standards.[11] | Use a standard with a higher mass difference (e.g., d4 or higher); carefully select IS concentration.[11] |
| Estradiol | Estradiol-d3, -d4 | Isotopic exchange of labile deuterium atoms. | Use standards with labels on the steroid backbone; control pH. |
| Progesterone | Progesterone-d9 | Potential for in-source fragmentation. | Optimize MS source conditions (e.g., collision energy). |
References
- 1. benchchem.com [benchchem.com]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. myadlm.org [myadlm.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Estrone-d2-1 Calibration and Analysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Estrone-d2-1 as an internal standard for the quantification of estrone by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor calibration curve linearity when using this compound?
Poor linearity in your calibration curve can stem from several factors. One common issue is the purity of the this compound internal standard. Both chemical and isotopic impurities can affect the accuracy of your results, particularly at lower concentrations.[1] Chemical impurities might introduce interfering peaks, while the presence of unlabeled estrone in your deuterated standard will artificially inflate the analyte signal.[1] Another significant factor can be isotopic exchange, where the deuterium atoms on your standard are replaced by hydrogen atoms from the solvent or sample matrix, leading to a decrease in the internal standard signal and a corresponding artificial increase in the analyte signal.[1][2] Additionally, differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, can also lead to non-linear responses.
Q2: I am observing a signal for native estrone in my blank samples containing only this compound. What is the likely cause?
This is a strong indicator of isotopic impurity in your this compound standard.[1] The deuterated standard likely contains a small amount of the unlabeled analyte. This will result in a positive bias, especially at the lower end of your calibration curve. It is crucial to consult the Certificate of Analysis (CoA) from your supplier to verify the isotopic purity of the standard.[1] An isotopic enrichment of ≥98% is generally recommended for reliable quantification.[1]
Q3: My this compound internal standard signal is decreasing over the course of an analytical run. What could be happening?
A drifting internal standard signal, particularly a systematic decrease, is often a sign of instability.[2] The most probable cause is deuterium-hydrogen (H/D) back-exchange, where deuterium atoms are replaced by protons from the surrounding environment.[2][3] This exchange is often catalyzed by acidic or basic conditions and can be accelerated by higher temperatures.[2][3] The position of the deuterium label is critical; labels on heteroatoms or carbons adjacent to carbonyl groups are more susceptible to exchange.[2] For this compound, the deuterium atoms are on the aromatic A-ring, which is generally considered a stable position.[4] However, prolonged exposure to harsh pH conditions or elevated temperatures during sample preparation and storage should still be avoided.
Q4: Can this compound and native estrone have different retention times in my LC method?
Yes, a slight difference in retention time between a deuterated internal standard and the native analyte is a known phenomenon referred to as the "isotope effect".[1] While often minor, this can become problematic if the separation leads to differential matrix effects, where the two compounds elute in regions with varying degrees of ion suppression or enhancement.[1] It is essential to verify the co-elution of your analyte and internal standard by overlaying their chromatograms.
Troubleshooting Guides
Issue 1: Poor Calibration Curve Performance (Non-linearity, High %RE)
Symptoms:
-
Calibration curve is non-linear, particularly at the low or high ends.
-
The coefficient of determination (r²) is below the acceptable limit (e.g., <0.99).
-
High relative error (%RE) for one or more calibration points.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor calibration curve performance.
Issue 2: Inaccurate Quantification in QC and Unknown Samples
Symptoms:
-
Quality Control (QC) samples consistently fail acceptance criteria (bias or imprecision).
-
Results from unknown samples are not reproducible or are physiologically improbable.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Experimental Protocols
Representative Sample Preparation: Liquid-Liquid Extraction (LLE) for Serum/Plasma
This protocol is a representative example and may require optimization for your specific application and matrix.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of serum, plasma, calibrator, or QC sample.
-
Internal Standard Spiking: Add a specific volume (e.g., 20 µL) of this compound working solution (concentration will depend on the expected analyte levels and instrument sensitivity) to each tube.
-
Vortexing: Briefly vortex each tube to ensure thorough mixing.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a hexane:ethyl acetate mixture).[2][3]
-
Mixing: Cap and vortex vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Vortex, centrifuge to pellet any particulates, and inject the supernatant into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: General experimental workflow for estrone analysis using LLE.
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS methods for the quantification of estrone. These values can serve as a benchmark for your own method development and validation.
Table 1: Representative Linearity and Sensitivity Data for Estrone Quantification
| Parameter | Value Range | Unit | References |
| Linearity Range | 3.5 - 1019.3 | pg/mL | [3][5] |
| 5 - 500 | pg/mL | ||
| 0.3 - 234 | pmol/L | [6] | |
| Lower Limit of Quantification (LLOQ) | 1.5 - 7.3 | pg/mL | [2][5][7] |
| 0.07 - 0.16 | pg/mL | [6] | |
| 0.3 | pmol/L | [6] |
Table 2: Representative Precision Data for Estrone Quantification
| QC Level | Intra-assay CV (%) | Inter-assay CV (%) | References |
| Low | 2.2 - 12.5 | 1.6 - 18.0 | [1][3] |
| High | < 7 | < 7 | |
| Multiple Levels | < 9.1 | < 7.8 | [6] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Minimizing carryover in high-throughput analysis with Estrone-d2-1
Welcome to the technical support center for high-throughput analysis involving Estrone-d2-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve carryover issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is carryover in the context of high-throughput analysis?
A1: Carryover is the unintentional transfer of a small amount of analyte, in this case, this compound, from one sample to a subsequent one.[1][2] This can lead to inaccurate quantification, false positives, and compromised data integrity, which is particularly critical in sensitive assays.[1] It typically manifests as unexpected peaks in blank injections that follow a high-concentration sample.[1][2]
Q2: Why is this compound prone to carryover?
A2: As a steroid, this compound possesses hydrophobic ("sticky") properties that can cause it to adhere to various surfaces within an LC-MS system.[2] This includes the autosampler needle, injection valve, tubing, and the analytical column itself.[2][3] These interactions can be difficult to disrupt with standard washing procedures, leading to its gradual release in subsequent runs.
Q3: What is an acceptable level of carryover?
A3: Ideally, carryover should be as low as possible. A common target in regulated bioanalysis is for the response in a blank injection immediately following the highest calibration standard to be less than 20% of the response of the lower limit of quantitation (LLOQ).[4] However, for ultra-sensitive assays, a much lower threshold, such as <0.1% of the analyte signal in blank injections, may be necessary.[1]
Q4: How can I differentiate between carryover and system contamination?
A4: Carryover typically shows a diminishing trend as you run multiple blank injections after a high-concentration sample.[5] In contrast, system contamination will result in a relatively constant background signal across all blanks and samples.[5] You can test for solvent contamination by varying the injection volume of the blank; if the contaminant peak area increases with the injection volume, the blank itself is likely contaminated.[5]
Troubleshooting Guides
Issue 1: Persistent peaks in blank injections after running a high-concentration this compound sample.
This is a classic sign of carryover. The following troubleshooting workflow can help you systematically identify and address the source.
Troubleshooting Workflow: Identifying and Mitigating Carryover
Caption: A logical workflow for troubleshooting this compound carryover.
Issue 2: Carryover is suspected to originate from the autosampler.
The autosampler is the most common source of carryover.[6] The needle, injection valve, and sample loop are frequent culprits.
Solutions:
-
Optimize Needle Wash: This is the most critical step.
-
Solvent Selection: The wash solvent must be strong enough to dissolve this compound effectively. Since this compound is hydrophobic, a high percentage of organic solvent is necessary. A good starting point is a wash solvent that is at least as strong as the strongest mobile phase composition used in your gradient.[6]
-
Multi-Solvent Washes: Employ a sequence of washes. For example, a wash with a high organic solvent (e.g., 90:10 Acetonitrile:Water) to remove the analyte, followed by a wash with a composition similar to the initial mobile phase to re-equilibrate the needle.[1] Some systems allow for up to four different wash solvents, which can be highly effective.[7]
-
Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle.[1] Doubling or tripling the wash time can significantly reduce carryover.[4]
-
Example Wash Solvent Combinations for Steroid Analysis
| Wash Solvent Combination | Purpose | Reference |
| 90% Acetonitrile / 10% Water with 0.1% Formic Acid | Strong organic wash to remove hydrophobic compounds. | [5] |
| 50% Methanol / 50% Acetonitrile | A strong, versatile organic mix. | |
| Isopropanol / Acetonitrile / Water | A very strong wash for particularly "sticky" compounds. | [1] |
| 100% DMSO followed by Methanol | For compounds with high solubility in DMSO. | [7] |
-
Hardware Inspection:
-
Rotor Seal: Worn or dirty rotor seals in the injection valve are a common cause of carryover.[4] These should be inspected and replaced regularly as part of preventative maintenance.
-
Sample Loop: Adsorption can occur on the surfaces of the sample loop. Ensure it is flushed thoroughly during the wash cycle.
-
Issue 3: Carryover persists even after optimizing the autosampler wash.
If autosampler cleaning is not sufficient, the column or other system components may be the source.
Solutions:
-
Column Flushing:
-
Post-Injection Flush: After the main analytical peak has eluted, incorporate a high-organic "flush" step in your gradient to wash the column.
-
Dynamic Flushing: A more advanced technique involves using a switching valve to reverse the column flow direction for each injection.[8] This ensures that the contaminated column inlet from the previous run is flushed during the next analysis, which can reduce column-related carryover by over 50%.[8]
-
-
Mobile Phase Modification:
-
The composition of the mobile phase can influence analyte interactions with the stationary phase.[9] While not a direct cleaning step, ensuring good solubility of this compound in the mobile phase can prevent on-column accumulation.
-
Adding competitive inhibitors to the mobile phase can sometimes quench interactions between analytes and surfaces.[4]
-
-
Material Selection:
-
Vials: Poor quality or non-silanized glass vials can lead to analyte adsorption.[1] Consider using deactivated or silanized glass vials to minimize surface interactions.
-
Tubing: If possible, use biocompatible PEEK or stainless steel tubing with smooth internal surfaces to reduce areas where the analyte can be trapped.
-
Experimental Protocols
Protocol 1: Standard Carryover Assessment
Objective: To quantify the percentage of carryover in the current analytical method.
Procedure:
-
Prepare a high-concentration sample of this compound (e.g., the highest point of your calibration curve, ULOQ).
-
Prepare a blank sample (matrix without the analyte).
-
Inject the high-concentration sample.
-
Immediately following, inject the blank sample one to three times.
-
Quantify the peak area of this compound in the blank injections.
-
Calculate the carryover percentage using the formula:
-
% Carryover = (Peak Area in Blank / Peak Area in ULOQ) * 100
-
Carryover Assessment Workflow
Caption: Workflow for assessing the level of carryover.
Protocol 2: Optimizing Autosampler Wash Solvents
Objective: To determine the most effective wash solvent for minimizing this compound carryover.
Procedure:
-
Set up a sequence of carryover assessments as described in Protocol 1.
-
For the first sequence, use your current (standard) wash solvent.
-
For subsequent sequences, change the autosampler wash solvent. Test several options from the table above (e.g., high organic, multi-solvent).
-
For each new wash solvent, ensure the system is adequately primed and flushed.
-
Compare the calculated % carryover for each wash solvent.
-
Select the solvent that provides the lowest carryover. Further optimization of wash volume and duration can then be performed.
Data Comparison Table for Wash Solvent Optimization
| Wash Solvent Tested | % Carryover in Blank 1 | % Carryover in Blank 2 | Notes |
| 70% Methanol (Standard) | 0.5% | 0.1% | Baseline performance. |
| 90% Acetonitrile / 10% Water | 0.1% | <0.05% | Significant improvement. |
| 50/50 ACN/IPA + 0.1% FA | <0.05% | Not Detected | Most effective for this analyte. |
Note: The data presented in this table is for illustrative purposes only and will vary based on the specific LC-MS system and analytical method.
References
- 1. mastelf.com [mastelf.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 6. lcms.cz [lcms.cz]
- 7. grupobiomaster.com [grupobiomaster.com]
- 8. A novel dynamic flush method to reduce column-related carryover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring long-term stability of Estrone-d2-1 working solutions
This technical support center provides guidance on ensuring the long-term stability of Estrone-d2-1 working solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock and working solutions?
A1: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C. Working solutions, which are typically at lower concentrations, should also be stored under these conditions to minimize degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] When not in use, protect solutions from light and store in tightly sealed containers to prevent solvent evaporation.
Q2: What is the expected shelf-life of an this compound working solution?
A2: The shelf-life of an this compound working solution is highly dependent on the storage temperature, solvent, and concentration. While specific long-term stability data for this compound working solutions is not extensively published, general guidelines for analytical standards suggest that solutions stored at -20°C in a suitable organic solvent like methanol or acetonitrile can be stable for several months. However, it is crucial to perform periodic stability checks to verify the integrity of the solution for your specific experimental conditions. One study noted that estrogen analytes prepared in methanol and stored at -20°C in the dark showed degradation within a few weeks, highlighting the need for verification.[2]
Q3: In which solvent should I dissolve and store my this compound?
A3: this compound is typically dissolved in organic solvents such as methanol, acetonitrile, or dimethyl sulfoxide (DMSO). The choice of solvent may depend on the analytical method and the desired concentration. For LC-MS applications, methanol and acetonitrile are common choices. It is important to use high-purity, LC-MS grade solvents to avoid introducing contaminants that could interfere with your analysis.
Q4: Can I store my this compound working solution in an aqueous buffer?
A4: It is generally not recommended to store this compound in aqueous solutions for extended periods, as this can lead to hydrolysis and other forms of degradation. If your experimental protocol requires an aqueous solution, it is best to prepare it fresh from a stock solution in an organic solvent immediately before use.
Q5: How can I prevent the degradation of my this compound working solution?
A5: To prevent degradation, adhere to the following best practices:
-
Storage Temperature: Store at or below -20°C.
-
Aliquotting: Prepare small, single-use aliquots to avoid multiple freeze-thaw cycles.[1]
-
Light Protection: Store in amber vials or in the dark to prevent photodegradation.
-
Solvent Purity: Use high-purity, anhydrous solvents.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like nitrogen or argon before sealing.
-
Avoid Contamination: Use clean labware and proper handling techniques to prevent cross-contamination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of signal intensity or inconsistent results over time | Degradation of the this compound working solution. | 1. Prepare a fresh working solution from a reliable stock. 2. Perform a stability check on the old working solution by comparing its response to the fresh solution. 3. Review storage conditions and handling procedures. Ensure proper temperature, light protection, and solvent quality. |
| Appearance of unexpected peaks in the chromatogram | Formation of degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. 2. Optimize chromatographic conditions to separate the parent peak from any degradation products. 3. Consider the use of antioxidants, such as ascorbic acid or propyl gallate, in your solution, though their compatibility with your analytical method should be verified.[2] |
| Poor peak shape or shifting retention times | Solvent evaporation or interaction with container material. | 1. Ensure vials are tightly sealed. Use vials with PTFE-lined caps. 2. Check the compatibility of the solvent with the storage container. 3. Prepare fresh solutions and re-evaluate the chromatography. |
| Precipitation observed in the solution upon thawing | Poor solubility at low temperatures or solvent evaporation. | 1. Gently warm the solution to room temperature and vortex to redissolve the analyte. 2. If precipitation persists, consider preparing a more dilute working solution or using a different solvent with higher solubility for estrone. |
Data Presentation
The following table summarizes typical stability data for an estrogen standard solution under different storage conditions. This data is illustrative and should be confirmed by in-house stability studies for your specific this compound working solutions.
| Storage Condition | Solvent | Time Point | Analyte Recovery (%) | Observations |
| -80°C | Methanol | 6 months | 98.5 | No significant degradation observed. |
| -20°C | Methanol | 6 months | 95.2 | Minor degradation detected. |
| 4°C | Methanol | 1 month | 85.1 | Significant degradation observed. |
| Room Temperature | Methanol | 1 week | 70.3 | Rapid degradation. |
| -20°C | Acetonitrile | 6 months | 96.8 | Minor degradation detected. |
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound Working Solution
Objective: To determine the stability of an this compound working solution over an extended period under defined storage conditions.
Materials:
-
This compound certified reference material
-
LC-MS grade methanol (or other appropriate solvent)
-
Class A volumetric flasks and pipettes
-
Amber glass autosampler vials with PTFE-lined caps
-
LC-MS/MS system
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a high concentration (e.g., 1 mg/mL).
-
-
Preparation of Working Solutions:
-
From the stock solution, prepare a working solution at the desired concentration (e.g., 1 µg/mL).
-
Aliquot the working solution into multiple amber glass vials, leaving minimal headspace.
-
-
Time-Zero Analysis (T=0):
-
Immediately after preparation, analyze a set of freshly prepared working solution aliquots (n=3) using a validated LC-MS/MS method.
-
The mean peak area or concentration from this analysis will serve as the baseline (100% stability).
-
-
Storage:
-
Store the remaining aliquots at the desired temperature(s) (e.g., -20°C and 4°C).
-
-
Stability Testing at Subsequent Time Points:
-
At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of aliquots (n=3) from each storage condition.
-
Allow the aliquots to equilibrate to room temperature before analysis.
-
Analyze the samples using the same LC-MS/MS method as the T=0 analysis.
-
-
Data Analysis:
-
Calculate the mean peak area or concentration for each time point.
-
Determine the percentage of the initial concentration remaining using the formula: (Mean response at T=x / Mean response at T=0) * 100
-
The solution is considered stable if the percentage remaining is within an acceptable range (e.g., 90-110% of the initial value).
-
Protocol for Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Methodology:
-
Prepare separate aliquots of the this compound working solution for each stress condition.
-
Acid Hydrolysis: Add 1 M HCl to an aliquot and incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Add 1 M NaOH to an aliquot and incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide to an aliquot and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot to direct sunlight or a photostability chamber for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by LC-MS/MS. Compare the chromatograms to identify new peaks corresponding to degradation products.
Visualizations
Caption: Workflow for Long-Term Stability Assessment.
Caption: Forced Degradation Study Logical Diagram.
References
Validation & Comparative
A Comparative Guide to LC-MS/MS Method Validation for Estrone Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of estrone (E1) is critical in numerous fields, from clinical diagnostics to endocrinology research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering superior sensitivity and specificity compared to traditional immunoassays.[1][2][3] A crucial component of a robust LC-MS/MS method is the use of a suitable internal standard (IS) to correct for variations in sample preparation and instrument response. This guide provides a comparative overview of validated LC-MS/MS methods for estrone quantification, with a focus on the use of isotopically labeled internal standards.
The Role of Internal Standards in Estrone Quantification
Isotopically labeled internal standards, such as deuterated or 13C-labeled analogs of the analyte, are the preferred choice in quantitative LC-MS/MS. These standards co-elute with the analyte and exhibit similar ionization efficiency, allowing for accurate correction of matrix effects and other sources of variability. While Estrone-d2 is a viable option, a variety of other labeled standards are commonly and effectively employed in validated methods.
Comparison of Validated LC-MS/MS Methods
The following tables summarize key performance parameters from several validated LC-MS/MS methods for estrone quantification. These methods employ different sample preparation techniques, with and without derivatization, and utilize various isotopically labeled internal standards.
Method Performance without Derivatization
Methods that do not involve a derivatization step offer simpler and faster sample preparation.[3]
| Parameter | Method A | Method B |
| Internal Standard | Estradiol-d5 (E2-d5) | 13C3-Estrone (13C3-E1) |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction (LLE) |
| Linearity Range | 3.8 - 1000.9 pg/mL | 2.6 - 625 pg/mL |
| Lower Limit of Quantification (LLOQ) | 3.8 pg/mL | 2.6 pg/mL |
| Intra-batch Precision (%CV) | 3.5% - 18.0% | < 8% |
| Inter-batch Precision (%CV) | 3.5% - 18.0% | Not Reported |
| Accuracy (%) | 95.5% - 103.2% | Not Reported |
| Ionization Mode | APCI (Negative) | ESI (Negative) |
Method Performance with Dansyl Chloride Derivatization
Derivatization with agents like dansyl chloride can significantly enhance the ionization efficiency of estrone, leading to improved sensitivity.[2][4][5][6]
| Parameter | Method C | Method D | Method E |
| Internal Standard | Estradiol-d5 (E2-d5) | 13C3-Estrone (13C3-E1) | 13C3-Estradiol (13C3-E2) |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Supported Liquid Extraction (SLE) | Liquid-Liquid Extraction (LLE) |
| Linearity Range | 5 - 500 pg/mL | Not specified | 0.07 - 234 pmol/L (~0.26 - 866 pg/mL) |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL | 6.2 pg/mL | 0.3 pmol/L (~1.11 pg/mL) |
| Intra-batch Precision (%CV) | < 6% | < 4.5% | < 7.8% |
| Inter-batch Precision (%CV) | < 7% | Not Reported | Not Reported |
| Accuracy (%) | Not explicitly stated, but method comparison showed good agreement | 100.7% - 100.9% | Not explicitly stated |
| Ionization Mode | HESI (Positive) | ESI (Positive) | ESI (Negative) |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE) with Derivatization[4]
-
Spiking: To 200 µL of serum, add the internal standard solution (e.g., Estradiol-d5).
-
Extraction: Perform liquid-liquid extraction using methyl t-butyl ether (MTBE).
-
Drying: Evaporate the ether extract to dryness under a stream of nitrogen.
-
Derivatization: Add dansyl chloride reagent to the dried residue and incubate.
-
Reconstitution: Dilute the derivatized sample with a water/acetonitrile mixture before injection.
Sample Preparation: Protein Precipitation without Derivatization[7]
-
Spiking: Mix 0.5 mL of serum with 0.5 mL of a working internal standard solution (e.g., Estradiol-d5) in methanol.
-
Precipitation: Vortex the mixture and incubate at -30 °C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 16,000 g for 3 minutes.
-
Injection: Inject the supernatant directly into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with mobile phases consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium hydroxide to improve peak shape and ionization.[1][3][6]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used, operating in Selected Reaction Monitoring (SRM) mode to ensure high selectivity and sensitivity.[2][3][7] The choice of ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI, or Heated Electrospray Ionization - HESI) depends on the specific method and whether derivatization is employed.[1][4][7]
Workflow and Logic Diagrams
Visual representations of the experimental workflow and the logic of using an internal standard can aid in understanding the overall process.
References
- 1. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. jsbms.jp [jsbms.jp]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Internal Standards for Estrogen Analysis: Estrone-d2-1 in Focus
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of estrogens is paramount in numerous fields, from clinical diagnostics and endocrinology to pharmaceutical development and environmental monitoring. The low endogenous concentrations of these hormones and the complexity of biological matrices necessitate robust analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). A critical component of a reliable LC-MS/MS assay is the choice of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides an objective comparison of Estrone-d2-1 with other common internal standards used in estrogen analysis, supported by experimental data and detailed methodologies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are the preferred choice for quantitative LC-MS/MS analysis due to their near-identical physicochemical properties to the target analyte.[1][2] This structural similarity ensures they co-elute chromatographically and experience similar ionization effects, leading to the most accurate correction for matrix effects and variations in extraction recovery. The two main types of SIL internal standards are deuterated (²H-labeled) and ¹³C-labeled compounds.
This compound , a deuterated analog of estrone, is a widely used internal standard. Its chemical structure is identical to estrone, with the exception of two deuterium atoms, which provides the necessary mass shift for detection by the mass spectrometer.
Performance Comparison: Estrone-d2 vs. Alternatives
The ideal internal standard should mimic the behavior of the analyte throughout the entire analytical process. The following table summarizes the performance characteristics of deuterated internal standards like this compound compared to ¹³C-labeled and structural analog internal standards.
| Performance Parameter | Deuterated IS (e.g., this compound) | ¹³C-Labeled IS (e.g., ¹³C-Estrone) | Structural Analog IS |
| Accuracy | Excellent (typically 90-110% of the nominal value) | Excellent (often considered the most accurate) | Good to Fair (can be biased by differential matrix effects) |
| Precision (%CV) | Excellent (typically <15%) | Excellent (typically <15%) | Good to Fair (can be higher due to differing properties) |
| Recovery | Very similar to the analyte | Virtually identical to the analyte | Can differ significantly from the analyte |
| Matrix Effect | Effectively compensates for matrix effects | Provides the most effective compensation | May not adequately compensate for matrix effects |
| Co-elution | Nearly identical retention time, but a slight "isotope effect" can cause minor separation | Co-elutes perfectly with the analyte | Different retention time from the analyte |
| Cost & Availability | Generally more readily available and less expensive than ¹³C-labeled standards | More expensive and less commonly available | Generally the most cost-effective and readily available |
Experimental Data Summary
The following tables present typical performance data for LC-MS/MS methods utilizing deuterated internal standards for estrogen analysis, extracted from various studies.
Table 1: Linearity and Lower Limit of Quantitation (LLOQ)
| Analyte | Internal Standard | Linear Range (pg/mL) | LLOQ (pg/mL) | Reference |
| Estrone | Estradiol-d5 | 3.8 - 1000.9 | 3.8 | [3] |
| Estradiol | Estradiol-d5 | 3.7 - 993.1 | 3.7 | [3] |
| 15 Estrogens | d4-E2, d3-E3, etc. | 10³-fold range | 8 | [4] |
Table 2: Accuracy and Precision
| Analyte | Internal Standard | Concentration (pg/mL) | Accuracy (%) | Within-day CV (%) | Between-day CV (%) | Reference |
| Estrone | Estradiol-d5 | Low & High | 95.5 - 103.2 | <18.0 | <18.0 | [3] |
| Estradiol | Estradiol-d5 | Low & High | 92.7 - 112.3 | <18.0 | <18.0 | [3] |
| Estradiol | Estradiol-d3 | N/A | 100.7 - 101.8 (recovery) | 0.6 - 2.2 | 0.2 - 0.4 | [5] |
Experimental Protocols
A generalized experimental workflow for the analysis of estrogens in serum using a deuterated internal standard is outlined below. This protocol is a composite of methodologies described in the scientific literature.[3][4][6]
Sample Preparation
-
Spiking: To 0.5 mL of serum sample, add a known concentration of the deuterated internal standard solution (e.g., Estrone-d2).
-
Protein Precipitation: Add 0.5 mL of methanol, vortex, and incubate at -30°C for 30 minutes. Centrifuge at high speed (e.g., 16,000 x g) for 3 minutes. Repeat the precipitation step for complete protein removal.[3]
-
Liquid-Liquid Extraction (LLE): Alternatively, after spiking with the internal standard, perform LLE with a suitable organic solvent like methyl t-butyl ether (MTBE).[6]
-
Evaporation: Transfer the supernatant or organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
Derivatization (Optional but common for enhancing sensitivity)
-
Reconstitute the dried extract in a buffer solution (e.g., 100 µL of 0.1 M sodium bicarbonate, pH 9.0).
-
Add a derivatizing agent such as dansyl chloride (100 µL of 1 mg/mL in acetone).
-
Incubate at 60°C for 5 minutes to form the dansyl derivatives.[4]
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the derivatized (or underivatized) sample in a suitable mobile phase.
-
Chromatographic Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of methanol and water with a modifier like formic acid or ammonium hydroxide.
-
Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer in either positive or negative ion mode, depending on the derivatization and analyte. Use Selected Reaction Monitoring (SRM) to monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the logic behind choosing a stable isotope-labeled internal standard, the following diagrams are provided.
Figure 1. A generalized experimental workflow for estrogen analysis using an internal standard.
Figure 2. Logical relationship between internal standard choice and analytical performance.
Conclusion
For the accurate and precise quantification of estrogens by LC-MS/MS, stable isotope-labeled internal standards are indispensable. This compound represents a robust and widely used deuterated internal standard that effectively corrects for analytical variability, leading to high-quality data. While ¹³C-labeled internal standards may offer a theoretical advantage in terms of identical co-elution, deuterated standards like this compound provide an excellent balance of performance, availability, and cost-effectiveness. Structural analog internal standards can be a viable alternative when SIL standards are not available, but they require more rigorous validation to ensure they adequately mimic the behavior of the target analyte. The choice of internal standard should always be guided by the specific requirements of the assay and validated thoroughly to ensure data integrity.
References
- 1. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and Evaluation of a Reference Measurement Procedure for the Determination of Estradiol-17 in Human Serum Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry | NIST [nist.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Estrone Quantification: Immunoassay vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of steroid hormones such as estrone (E1) is critical. The choice of analytical method can significantly impact experimental outcomes, clinical assessments, and the understanding of hormonal pathways. This guide provides an objective comparison between two common analytical techniques for estrone measurement: Immunoassays (specifically Enzyme-Linked Immunosorbent Assay - ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The primary distinction lies in their analytical principles. Immunoassays rely on the specific binding of antibodies to antigens, while LC-MS/MS is a high-specificity technique that separates compounds based on their physicochemical properties and then identifies them by their unique mass-to-charge ratio. Generally, LC-MS/MS is considered the gold standard due to its superior analytical specificity and sensitivity, particularly at low concentrations[1][2][3][4]. Immunoassays, while often faster and less expensive, can be limited by cross-reactivity and lower sensitivity[4][5][6].
Performance Comparison
The selection of an appropriate assay depends on the specific requirements for sensitivity, specificity, sample throughput, and cost. The following tables summarize the quantitative performance characteristics of each method based on published data.
Table 1: Lower Limit of Quantification (LLOQ)
| Method | LLOQ for Estrone (pg/mL) | Notes |
| LC-MS/MS | 0.07 - 6.2 | LLOQ can vary based on sample preparation (e.g., derivatization) and instrument sensitivity.[2][6][7] |
| Immunoassay (ELISA) | ~14.8 - 20 | Sensitivity is generally lower than LC-MS/MS, with a typical working range starting at 20 pg/mL.[8] |
Table 2: Precision (Coefficient of Variation - CV%)
| Method | Intra-Assay CV% | Inter-Assay CV% | Notes |
| LC-MS/MS | 1.7% - 7.2% | 1.1% - 5.5% | Demonstrates high reproducibility across a range of concentrations.[7] |
| Immunoassay (ELISA/RIA) | ≤ 14.2% (ELISA) | ≤ 17.8% (RIA) | Precision can be lower compared to LC-MS/MS.[9] |
Table 3: Accuracy and Specificity
| Method | Key Characteristics |
| LC-MS/MS | High Specificity: Distinguishes estrone from other structurally similar steroids, minimizing cross-reactivity.[10] High Accuracy: Recovery rates are often reported between 95-106%.[1][4] |
| Immunoassay (ELISA) | Potential for Cross-Reactivity: Antibodies may bind to other estrogens or metabolites, leading to overestimated results.[9] Positive Bias: Studies comparing the methods often show that immunoassays report higher concentrations than LC-MS/MS, especially at low levels.[6][9] |
Experimental Protocols
Detailed and reproducible methodologies are essential for accurate quantification. Below are representative protocols for both immunoassay and LC-MS/MS techniques.
Protocol 1: Estrone Immunoassay (Competitive ELISA)
This protocol is based on a typical competitive ELISA format where free estrone in the sample competes with a fixed amount of enzyme-labeled estrone for binding sites on a limited amount of anti-estrone antibody.
-
Preparation: Allow all reagents and samples to reach room temperature. Dilute concentrated buffers (Assay Buffer, Wash Buffer) to their working concentrations with deionized water.[11]
-
Standard Curve Preparation: Perform serial dilutions of the provided estrone stock solution to create a standard curve, typically ranging from 31.25 to 2,000 pg/mL.[11][12]
-
Sample Addition: Pipette 50 µL of standards and prepared samples into designated wells of the antibody-coated microtiter plate.[11][13]
-
Competitive Binding: Add 25 µL of estrone-enzyme conjugate (e.g., peroxidase-labeled) to each well, followed by 25 µL of the estrone antibody.[11][13]
-
Incubation: Cover the plate and incubate for 2 hours at room temperature, often with shaking to ensure adequate mixing.[12][13]
-
Washing: Aspirate the contents of the wells and wash each well 4 times with 300 µL of 1X Wash Buffer to remove unbound reagents.[12][13]
-
Substrate Reaction: Add 100 µL of TMB Substrate to each well and incubate for 30 minutes at room temperature. A blue color will develop.[12][13]
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[12][13]
-
Data Acquisition: Read the optical density of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of estrone in the sample.[13]
Protocol 2: Estrone LC-MS/MS Analysis
This protocol outlines a common workflow for estrone quantification in serum, involving sample extraction, chromatographic separation, and mass spectrometric detection.
-
Sample Preparation (Extraction):
-
Pipette 0.5 mL of serum sample into a tube.
-
Add an internal standard (e.g., deuterated estrone) to account for analytical variability.
-
Perform protein precipitation by adding 0.5 mL of methanol, vortexing, and centrifuging to pellet the proteins.[1]
-
Alternatively, use liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or supported liquid extraction (SLE) for cleaner extracts.[2][3][4]
-
-
Derivatization (Optional but common):
-
LC Separation:
-
Inject the prepared sample into an HPLC or UHPLC system.
-
Separate the analyte from other matrix components on a reversed-phase column (e.g., C18) using a gradient of mobile phases, such as water and methanol.[3]
-
-
MS/MS Detection:
-
The eluent from the LC system is directed to a triple quadrupole mass spectrometer.
-
Ionize the analyte using a source such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[2][3]
-
Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode. This involves selecting the specific precursor ion for derivatized or underivatized estrone and monitoring for a specific product ion, ensuring high selectivity and sensitivity.[3]
-
-
Data Analysis: Quantify the estrone concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Visualizing Workflows and Pathways
Cross-Validation Experimental Workflow
To ensure consistency and accuracy between methods, a cross-validation study is often performed. The workflow below illustrates the key steps in comparing immunoassay and LC-MS/MS results from the same set of samples.
Estrone Signaling Pathways
Estrone, like other estrogens, exerts its biological effects through complex signaling networks. These can be broadly categorized into genomic pathways, which regulate gene expression, and non-genomic pathways, which trigger rapid intracellular signaling cascades.[15][16][17]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Simultaneous analysis of E1 and E2 by LC-MS/MS in healthy volunteers: estimation of reference intervals and comparison with a conventional E2 immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jsbms.jp [jsbms.jp]
- 8. alpco.com [alpco.com]
- 9. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arborassays.com [arborassays.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. zellx.de [zellx.de]
- 14. orbi.uliege.be [orbi.uliege.be]
- 15. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
- 16. cusabio.com [cusabio.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Inter-Laboratory Estrone Quantification Methods
This guide provides a detailed comparison of various analytical methods for the quantification of estrone, a critical biomarker in clinical diagnostics and environmental monitoring. The performance of common techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays, is evaluated based on data from inter-laboratory studies and method validation reports. This document is intended for researchers, scientists, and professionals in drug development seeking to select the most appropriate method for their specific application.
Workflow for Estrone Quantification
The general workflow for quantifying estrone in biological or environmental samples involves several key stages, from sample collection to final data analysis. Each step is critical for ensuring the accuracy and reproducibility of the results.
Quantitative Performance Comparison
The selection of an appropriate analytical method depends on the required sensitivity, specificity, and the nature of the sample matrix. The following tables summarize the performance characteristics of LC-MS/MS, GC-MS, and immunoassays for estrone quantification in serum/plasma and environmental water samples.
Table 1: Estrone Quantification in Serum/Plasma
| Parameter | LC-MS/MS | Immunoassay (ELISA/RIA) |
| Limit of Quantification (LOQ) | 0.5 - 8.0 pg/mL[1][2] | Often >10 pg/mL, with reduced accuracy at low concentrations[3][4] |
| Linearity Range | 2.6 - 1500 pg/mL[1][4] | Narrower dynamic range, prone to non-linearity |
| Intra-assay Precision (%CV) | 1.7% - 7.4%[1][5] | Can be higher, especially at low concentrations |
| Inter-assay Precision (%CV) | 1.5% - 9.6%[1][5] | Variable, can be significantly higher than MS methods |
| Accuracy/Recovery | 92.7% - 112.3%[6] | Often shows significant bias and cross-reactivity with other steroids[7][8] |
| Specificity | High, distinguishes between isomers | Moderate to low, subject to cross-reactivity[7] |
Table 2: Estrone Quantification in Environmental Water
| Parameter | LC-MS/MS | GC-MS | Immunoassay (ELISA) |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/L[9] | 0.2 ng/L or below[10] | ~0.65 ng/L[9] |
| Limit of Quantification (LOQ) | ~1 ng/L[11] | ~1 ng/L[11] | Variable, often higher than MS methods |
| Recovery | 86.0% - 105.1%[9] | 84% - 116%[10] | Can be affected by matrix interference |
| Precision (%RSD) | 1.9% - 5.8%[9] | 2.6% - 9.8%[10] | Generally higher variability |
| Specificity | High | High | Moderate, potential for matrix effects and cross-reactivity[12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are representative protocols for the main analytical techniques.
LC-MS/MS Method for Estrone in Serum
This method is favored for its high sensitivity and specificity, often considered the gold standard.
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 250 µL of serum, add an internal standard (e.g., deuterated estrone).
-
Perform liquid-liquid extraction using a non-polar solvent like a mixture of hexane and ethyl acetate.[3][4]
-
Vortex and centrifuge the mixture to separate the organic and aqueous layers.
-
The organic layer containing the estrogens is transferred to a new tube and evaporated to dryness under a stream of nitrogen.[13]
-
The residue is reconstituted in a solution compatible with the LC mobile phase.[13]
-
-
Chromatography:
-
Mass Spectrometry:
GC-MS Method for Estrone in Environmental Water
GC-MS, particularly with negative chemical ionization, offers excellent sensitivity for environmental samples but often requires derivatization.[10]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Derivatization:
-
The extracted estrogens are derivatized to make them more volatile and improve their chromatographic and detection characteristics. A common agent is pentafluorobenzoyl (PFB) bromide.[10]
-
-
Gas Chromatography:
-
A capillary column suitable for steroid analysis is used.
-
The oven temperature is programmed to separate the derivatized estrogens.
-
-
Mass Spectrometry:
Immunoassay (ELISA) Method
Immunoassays are high-throughput and cost-effective but can suffer from a lack of specificity.[8]
-
Principle: Competitive enzyme-linked immunosorbent assay. Estrone in the sample competes with a known amount of enzyme-labeled estrone for binding to a limited number of anti-estrone antibody sites coated on a microplate.
-
Procedure:
-
Standards, controls, and samples are added to the antibody-coated wells.
-
Enzyme-conjugated estrone is added.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound components.
-
A substrate is added, which reacts with the bound enzyme to produce a color.
-
The reaction is stopped, and the absorbance is read on a microplate reader. The intensity of the color is inversely proportional to the concentration of estrone in the sample.
-
-
Limitations: Results from immunoassays can be significantly higher than those from LC-MS/MS, especially at low concentrations, due to cross-reactivity with other structurally similar compounds.[2][8] Comparison with a more specific method like LC-MS/MS is often recommended.[1][12]
References
- 1. Simultaneous analysis of E1 and E2 by LC-MS/MS in healthy volunteers: estimation of reference intervals and comparison with a conventional E2 immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a method for the quantification of estrone and estradiol in serum by LC-MS/MS [flore.unifi.it]
- 4. Simultaneous Quantitation of Estradiol and Estrone in Serum Using Liquid Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. jsbms.jp [jsbms.jp]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. geol.lsu.edu [geol.lsu.edu]
- 11. Quantitation of estrogens in ground water and swine lagoon samples using solid-phase extraction, pentafluorobenzyl/trimethylsilyl derivatizations and gas chromatography-negative ion chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. Development and validation of an analytical method for detection of estrogens in water - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for the Quantitative Analysis of Estrone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the accuracy and precision of Estrone-d2-1 and other commonly used internal standards in the quantitative analysis of estrone. The selection of an appropriate internal standard is paramount for achieving reliable and reproducible results in chromatographic assays, particularly in the context of drug development and clinical research where accuracy is critical. This document presents supporting experimental data, detailed methodologies, and visual representations of relevant biological and experimental workflows to aid in the selection of the most suitable internal standard for your specific application.
The Critical Role of Internal Standards in Quantitative Assays
In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis. An ideal internal standard mimics the physicochemical properties of the analyte of interest, ensuring that any loss or variation experienced by the analyte is mirrored by the internal standard. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry-based quantification due to their near-identical chemical behavior to the unlabeled analyte.
Comparison of Internal Standards for Estrone Quantification
The most common SIL internal standards for estrone quantification are deuterated (e.g., Estrone-d2, Estrone-d4) and carbon-13 labeled (e.g., Estrone-¹³C₃) analogs. This section compares their performance based on published validation data.
Quantitative Performance Data
The following table summarizes the accuracy and precision data from various studies utilizing different internal standards for estrone quantification. Accuracy is typically reported as the percentage of the measured concentration to the nominal concentration, while precision is expressed as the coefficient of variation (%CV).
| Internal Standard | Method | Matrix | Accuracy (%) | Precision (%CV) | Lower Limit of Quantification (LLOQ) (pg/mL) | Reference |
| Estrone-d4 | LC-MS/MS | Human Serum | 88 - 108 | Within-day: <6.5, Between-day: 4.5 - 9.5 | 1.0 | [1] |
| Estrone-¹³C₃ | LC-MS/MS | Human Serum | 95.5 - 103.2 | Inter-assay: 3.5 - 18.0, Intra-assay: 3.5 - 18.0 | 3.8 | [2] |
| Estrone-¹³C₃ | LC-MS/MS | Human Serum | Intra-day: -11.7 to 6.0, Inter-day: -11.7 to 6.0 | Intra-day: 2.2 - 9.3, Inter-day: 2.2 - 9.3 | 2.0 | [3] |
| Estrone-d4 | MALDI-MS | Cancer Cells | Not explicitly stated, but good linearity (R² > 0.99) reported. | Not explicitly stated. | 11 fmol (on target) | [4] |
| Deuterated Estradiol (as IS for Estrone) | LC-MS/MS | Serum/Plasma | 85.8 - 107.0 | Not explicitly stated. | 3.5 | [5] |
Note: Data for this compound was not explicitly available in the reviewed literature; however, Estrone-d4 serves as a close and reliable surrogate due to its similar physicochemical properties.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below is a generalized experimental protocol for the quantification of estrone in human serum using LC-MS/MS with a stable isotope-labeled internal standard.
Key Experimental Methodologies
1. Sample Preparation (Liquid-Liquid Extraction)
-
Objective: To extract estrone and the internal standard from the biological matrix and remove interfering substances.
-
Procedure:
-
To 200 µL of serum, add the internal standard solution (e.g., this compound in methanol).
-
Add 1 mL of methyl t-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer containing the estrogens to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.[6]
-
2. Derivatization (Optional but often used for enhanced sensitivity)
-
Objective: To improve the ionization efficiency and chromatographic properties of estrone. Dansyl chloride is a common derivatizing agent.
-
Procedure:
-
To the dried extract from the sample preparation step, add 50 µL of a dansyl chloride solution (e.g., 1 mg/mL in acetone) and 50 µL of a sodium bicarbonate buffer (pH 10.5).
-
Incubate the mixture at 60°C for 10 minutes.
-
After incubation, evaporate the solvent to dryness.
-
Reconstitute the derivatized sample in the mobile phase for injection.[3][6]
-
3. LC-MS/MS Analysis
-
Objective: To chromatographically separate estrone from other components and quantify it using mass spectrometry.
-
Typical Parameters:
-
Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is commonly used.[6]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium fluoride.[5]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on whether derivatization was performed.[7]
-
MRM Transitions: Specific precursor-to-product ion transitions for both estrone and the internal standard are monitored for quantification.
-
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate a relevant biological pathway and a typical experimental workflow.
Estrogen Signaling Pathway
Estrone is a key player in the estrogen signaling pathway. Understanding this pathway is crucial for researchers in endocrinology and drug development.
References
- 1. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. A MALDI-MS-based quantitative analytical method for endogenous estrone in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Estrone: A Comparative Guide to Detection Linearity and Sensitivity with Estrone-d2
For researchers, scientists, and drug development professionals navigating the precise world of steroid hormone analysis, the accurate quantification of estrone is paramount. This guide provides an objective comparison of analytical methods for estrone detection, with a focus on the linearity and sensitivity achieved when utilizing Estrone-d2 as an internal standard. We will delve into supporting experimental data from various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and explore alternative internal standards to provide a comprehensive performance overview.
The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative mass spectrometry, correcting for variations in sample preparation and instrument response. Estrone-d2, a deuterated analog of estrone, serves this critical role, enabling precise and accurate measurements. This guide will present data from several validated LC-MS/MS methods to illustrate the performance characteristics attainable with this approach and compare it with other commonly employed deuterated standards.
Performance Metrics: A Head-to-Head Comparison
The efficacy of an analytical method hinges on its linearity—the ability to provide results that are directly proportional to the concentration of the analyte—and its sensitivity, defined by the limit of detection (LOD) and the limit of quantification (LOQ). The following table summarizes these key performance indicators for estrone detection from various studies, showcasing the results obtained with different deuterated internal standards.
| Internal Standard | Method Highlights | Linearity Range (pg/mL) | R² | LOD (pg/mL) | LOQ (pg/mL) | Reference |
| Estrone-d4 | Derivatization with dansyl chloride, 2D-LC-MS/MS | Not explicitly stated | >0.99 | - | 1.0 | [1] |
| Estrone-d4 | Simplified liquid-liquid extraction (LLE), 2D chromatography | Not explicitly stated | - | 1.8 | 5.3 | [2] |
| Estradiol-d5 | Automated online sample preparation (TurboFlow™) | 3.8 - 1000.9 | >0.99 | - | 3.8 | [3] |
| Deuterated E2 | Liquid-liquid extraction (LLE) without derivatization | 3.5 - 1019.3 | >0.998 | - | 3.5 | [4] |
| ¹³C₃-Estrone | Liquid-liquid extraction, no derivatization | 1.7 - 143 pmol/L (~6.3 - 529 pg/mL) | Not explicitly stated | - | 1.7 pmol/L (~6.3 pg/mL) | [5] |
| Not Specified | Supported liquid extraction (SLE+), no derivatization | Not explicitly stated | - | - | 6 pmol/L (~22.2 pg/mL) | [6] |
| Deuterated IS | Protein precipitation | Not explicitly stated | - | - | 1.2 ng/L (1.2 pg/mL) | [7] |
Visualizing the Workflow: Estrone Quantification
The following diagram illustrates a typical experimental workflow for the quantification of estrone using a deuterated internal standard like Estrone-d2 via LC-MS/MS.
Delving into the Protocols: Key Experimental Methodologies
The success of any quantification method lies in the meticulous execution of its experimental protocol. Below are detailed methodologies representative of those used to generate the data in the comparison table.
Method 1: High Sensitivity Analysis with Derivatization (Adapted from[1][8])
This method is designed for achieving very low detection limits, often necessary for clinical research in specific populations.
-
Sample Preparation:
-
Pipette 200 µL of serum or plasma into a clean tube.
-
Add a known amount of stable isotope-labeled internal standard (e.g., Estrone-d4).
-
Perform a liquid-liquid extraction using methyl tert-butyl ether (MTBE).
-
Vortex and centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Derivatize the dried extract with dansyl chloride to enhance ionization efficiency.
-
-
LC-MS/MS Analysis:
-
Reconstitute the derivatized sample in a suitable mobile phase.
-
Inject the sample into a two-dimensional liquid chromatography system for enhanced separation.
-
Perform detection using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Monitor specific multiple reaction monitoring (MRM) transitions for both native estrone and the deuterated internal standard.
-
Method 2: Rapid Analysis without Derivatization (Adapted from[4][6])
This approach prioritizes higher throughput and simplicity, making it suitable for routine clinical analysis.
-
Sample Preparation:
-
To 250 µL of serum, add the deuterated internal standard (e.g., deuterated Estradiol).
-
Dilute the sample with water.
-
Load the diluted sample onto a supported liquid extraction (SLE+) plate.
-
Elute the analytes with MTBE.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 100 µL of 40% methanol.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC system coupled to a tandem mass spectrometer.
-
Employ a C18 analytical column for chromatographic separation.
-
Utilize atmospheric pressure chemical ionization (APCI) in negative ion mode for detection.[4]
-
Acquire data in selected reaction monitoring (SRM) mode.
-
Concluding Remarks
The choice of an internal standard and the overall analytical method for estrone quantification is contingent upon the specific requirements of the study, including the need for high sensitivity, high throughput, or the nature of the biological matrix. The data presented demonstrates that methods employing deuterated internal standards, such as Estrone-d2 and its analogs, consistently achieve excellent linearity (R² > 0.99) and low limits of quantification, often in the low pg/mL range.[1][3][4]
While derivatization can enhance sensitivity, reaching sub-pg/mL LOQs[1], methods without this step can still provide adequate sensitivity for many applications while offering a simpler and faster workflow.[3][4] The selection of the specific deuterated internal standard, whether it be Estrone-d2, Estrone-d4, or a deuterated version of a closely related estrogen like estradiol, has been shown to yield reliable and accurate results. Ultimately, researchers should validate their chosen method to ensure it meets the specific performance characteristics required for their research or clinical questions.
References
- 1. High-sensitivity tandem mass spectrometry assay for serum estrone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a method for the quantification of estrone and estradiol in serum by LC-MS/MS [flore.unifi.it]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. researchgate.net [researchgate.net]
Estrone-d4 vs. Estrone-d2 as an Internal Standard: A Comparative Guide for Researchers
In the quantitative analysis of estrone via mass spectrometry, the selection of an appropriate internal standard is critical for achieving accurate and reproducible results. Deuterated analogs of the analyte are the preferred choice, as they exhibit similar physicochemical properties to the target compound, ensuring they behave comparably during sample preparation, chromatography, and ionization. This guide provides an objective comparison of two commonly used deuterated internal standards for estrone analysis: Estrone-d4 and Estrone-d2. This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable internal standard for their specific applications.
Chemical Properties
The primary distinction between Estrone-d4 and Estrone-d2 lies in the number and location of deuterium atoms incorporated into the estrone molecule. This seemingly subtle difference can influence their mass spectrometric behavior and susceptibility to isotopic exchange.
| Property | Estrone-d4 (2,4,16,16-d4) | Estrone-d2 (16,16-d2) | Estrone-d2 (2,4-d2) |
| Molecular Formula | C₁₈H₁₈D₄O₂[1] | C₁₈H₂₀D₂O₂[2] | C₁₈H₂₀D₂O₂ |
| Molecular Weight | 274.39 g/mol [1][3] | 272.4 g/mol [2] | 272.4 g/mol [4] |
| CAS Number | 53866-34-5[5] | 56588-58-0[2][6] | 350820-16-5[4][7] |
| Deuterium Labeling | Four deuterium atoms at positions 2, 4, 16, and 16.[5] | Two deuterium atoms at position 16.[2] | Two deuterium atoms at positions 2 and 4.[4] |
Performance Characteristics: A Side-by-Side Comparison
| Performance Parameter | Estrone-d4 | Estrone-d2 |
| Lower Limit of Quantification (LLOQ) | As low as 0.156 pg/mL for estrone analysis has been reported in a highly sensitive method.[8] In another study, the LLOQ for estradiol using a d4-estradiol internal standard was 5 pg/mL.[9] | Methods for estradiol and estrone have achieved LLOQs in the sub-picomolar range (e.g., 0.3 pmol/L for estrone).[10] A separate study reported an LLOQ of 1 pg/mL for estrone.[11] |
| Precision (Intra- and Inter-assay CV%) | A study quantifying estrone and its metabolites reported inter-assay precision of <15%. | For an ultrasensitive method, the coefficient of variation was below 7.8% for estrone across all quality control levels.[10] Another method reported within-day and between-day CVs of less than 7% for estradiol and testosterone.[12] |
| Accuracy/Recovery | A study on urinary steroids reported recovery of >89% for a panel including cortisone, suggesting good recovery for steroid structures. | Mean recovery of 101% ± 8% for estrone has been reported, indicating negligible matrix effects.[10] |
Experimental Protocols
The following is a representative experimental protocol for the quantification of estrone in human serum using a deuterated internal standard, based on methodologies described in the literature.[9][10][11]
1. Sample Preparation
-
Protein Precipitation: To 100 µL of serum, add 200 µL of a protein precipitation solution (e.g., methanol/acetonitrile 85/15 v/v) containing the deuterated internal standard (Estrone-d4 or Estrone-d2) at a known concentration.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for further processing or direct injection.
-
Liquid-Liquid Extraction (Alternative):
-
To 100 µL of serum, add the deuterated internal standard.
-
Add 1 mL of an organic solvent (e.g., hexane:ethyl acetate).
-
Vortex thoroughly and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a small amount of formic acid or ammonium fluoride to enhance ionization, is employed.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for underivatized estrone.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for estrone and the deuterated internal standard are monitored.
-
Estrone: e.g., m/z 269.2 → 145.0
-
Estrone-d4: e.g., m/z 273.2 → 147.0
-
Estrone-d2: e.g., m/z 271.2 → 145.0
-
-
The specific MRM transitions should be optimized for the instrument being used.
-
3. Data Analysis
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
The concentration of estrone in the unknown samples is determined from the calibration curve.
Visualizing the Workflow and Selection Rationale
To further clarify the experimental process and the logic behind choosing an internal standard, the following diagrams are provided.
Caption: General workflow for estrone quantification using LC-MS/MS with a deuterated internal standard.
Caption: Key criteria for selecting an ideal internal standard for quantitative mass spectrometry.
Conclusion
Both Estrone-d4 and Estrone-d2 are suitable internal standards for the quantitative analysis of estrone by LC-MS/MS. The choice between them may be guided by several factors:
-
Mass Difference: Estrone-d4 provides a +4 Da mass difference from the analyte, which can be advantageous in minimizing potential isotopic overlap, especially in complex matrices.
-
Availability and Cost: The commercial availability and cost of each standard may influence the decision.
-
Existing Validated Methods: If a laboratory has an existing validated method using one of these standards, maintaining consistency is often preferable.
-
Potential for Back-Exchange: While generally stable, deuterium labels on the aromatic ring (as in Estrone-2,4-d2) are typically more stable and less prone to back-exchange under certain conditions compared to those on aliphatic carbons. However, for most standard analytical procedures, both Estrone-d4 (with labels at positions 2, 4, and 16) and Estrone-d2 (with labels at position 16) have demonstrated sufficient stability.
Ultimately, the performance of either internal standard should be thoroughly validated within the specific analytical method and matrix being investigated to ensure it meets the required criteria for accuracy, precision, and reliability.
References
- 1. scbt.com [scbt.com]
- 2. Estrone-16,16-D2 | C18H22O2 | CID 22967916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Estrone-d4 | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Estrone-2,4,16,16-d4 | C18H22O2 | CID 11737421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]
Estrone vs. Estradiol: A Comparative Analysis of Estrogen Receptor Binding Affinity
A comprehensive guide for researchers and drug development professionals on the differential binding of estrone (E1) and estradiol (E2) to estrogen receptors alpha (ERα) and beta (ERβ), complete with supporting experimental data and detailed protocols.
Estradiol (E2) and estrone (E1) are two of the primary endogenous estrogens in vertebrates, playing critical roles in a myriad of physiological processes, including reproductive health, bone maintenance, and cognitive function. Their biological effects are mediated primarily through their interaction with two high-affinity estrogen receptors, ERα and ERβ. While both are crucial signaling molecules, their binding affinities for the two receptor subtypes differ, leading to distinct downstream physiological effects. This guide provides a detailed comparison of the binding affinities of E1 and E2 to ERα and ERβ, supported by quantitative data from experimental studies.
Comparative Binding Affinity Data
The binding affinities of estrone and estradiol to ERα and ERβ are typically quantified using metrics such as the dissociation constant (Kd), the inhibitor concentration at 50% (IC50), and the relative binding affinity (RBA). A lower Kd or IC50 value indicates a higher binding affinity.
| Ligand | Receptor | Dissociation Constant (Kd) / Inhibition Constant (Ki) (nM) | IC50 (nM) | Relative Binding Affinity (RBA) (%) |
| Estradiol (E2) | ERα | 0.1 - 0.2 | 2.82 | 100 |
| ERβ | 0.4 - 0.5 | - | 100 | |
| Estrone (E1) | ERα | 2.2 | 9.85 | 10 - 22.2 |
| ERβ | - | - | Lower affinity than for ERα |
Note: The presented values are aggregated from multiple studies and may vary depending on the specific experimental conditions.[1][2][3][4][5][6]
As the data indicates, estradiol (E2) consistently demonstrates a higher binding affinity for both ERα and ERβ compared to estrone (E1) . Notably, while E2 binds to both receptor subtypes with high affinity, some studies suggest a slightly higher affinity for ERα.[3][7][8] Estrone, on the other hand, exhibits a significantly lower binding affinity for both receptors, with a more pronounced preference for ERα over ERβ.[2][7]
Experimental Protocols
The determination of binding affinities for estrogen receptors is predominantly achieved through two robust experimental techniques: the Radioligand Binding Assay and the Fluorescence Polarization Assay.
Radioligand Binding Assay
This classical and widely used method directly measures the interaction between a radiolabeled ligand and a receptor.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radioligand to a receptor, or to determine the relative binding affinity of a non-labeled compound through competition.
Methodology:
-
Receptor Preparation: Estrogen receptors can be obtained from various sources, including rat uterine cytosol or recombinant human ERα and ERβ expressed in cell lines.[9][10] The tissue or cells are homogenized and centrifuged to isolate the cytosolic or nuclear fraction containing the receptors.[9][11]
-
Saturation Binding Assay: To determine Kd and Bmax, increasing concentrations of a radiolabeled ligand, typically [3H]-estradiol, are incubated with a fixed amount of the receptor preparation.[9][12]
-
Competitive Binding Assay: To determine the IC50 and RBA of a test compound (e.g., estrone), a fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.[10][12]
-
Separation of Bound and Free Ligand: After incubation and reaching equilibrium, the bound radioligand is separated from the free radioligand. Common methods include hydroxylapatite (HAP) slurry precipitation or vacuum filtration.[9][10][11]
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression. For saturation binding, a one-site binding model is used to calculate Kd and Bmax. For competitive binding, a sigmoidal dose-response curve is generated to determine the IC50 value.[12] The RBA is then calculated as the ratio of the IC50 of the reference ligand (estradiol) to the IC50 of the test compound, multiplied by 100.[10][13]
Fluorescence Polarization (FP) Assay
This method offers a non-radioactive alternative for measuring binding interactions in a homogenous format, making it suitable for high-throughput screening.[1][14][15][16]
Objective: To determine the binding affinity of ligands by measuring the change in polarization of a fluorescently labeled ligand upon binding to the receptor.
Methodology:
-
Reagents: The assay requires a purified estrogen receptor (e.g., human recombinant ERα), a fluorescently labeled estrogen derivative (fluorescent tracer), and the unlabeled test compounds (estradiol and estrone).[1][17]
-
Principle: A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger receptor protein, its rotation slows down, leading to an increase in fluorescence polarization.
-
Competitive Binding: A fixed concentration of the receptor and the fluorescent tracer are incubated together to form a complex with high polarization. Increasing concentrations of unlabeled test compounds are then added.
-
Displacement: If the test compound binds to the receptor, it will displace the fluorescent tracer, causing it to tumble freely again and resulting in a decrease in fluorescence polarization.[17]
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The change in polarization is plotted against the concentration of the test compound to generate a competition curve, from which the IC50 value can be determined.[17] The inhibition constant (Ki) can then be calculated from the IC50 value.[14]
Estrogen Signaling Pathways
Upon ligand binding, estrogen receptors undergo a conformational change, dimerize, and translocate to the nucleus where they regulate gene expression. There are two main pathways for estrogen signaling: the classical genomic pathway and the non-genomic pathway.
Caption: Overview of Estrogen Signaling Pathways.
The classical genomic pathway involves the direct binding of the estrogen-receptor complex to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[18][19][20][21] An alternative, or "tethered," genomic pathway involves the estrogen-receptor complex interacting with other transcription factors, such as AP-1 or Sp-1, to regulate gene expression without directly binding to DNA.[18][19]
The non-genomic pathway is initiated by estrogen binding to receptors located on the cell membrane, including membrane-associated ERα and the G-protein coupled estrogen receptor (GPR30).[18][20] This rapid signaling cascade involves the activation of intracellular signaling molecules like PI3K and MAPK.[20]
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A comparative characterization of estrogens used in hormone therapy via estrogen receptor (ER)-α and -β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The physiological and biochemical basis of potency thresholds modeled using human estrogen receptor alpha: implications for identifying endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. International Union of Basic and Clinical Pharmacology. XCVII. G Protein–Coupled Estrogen Receptor and Its Pharmacologic Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 13. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmbreports.org [bmbreports.org]
- 16. Estrogen receptor-based fluorescence polarization assay for bisphenol analogues and molecular modeling study of their complexation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Incurred Sample Reanalysis in Bioanalytical Studies Utilizing Estrone-d2-1
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of regulated bioanalysis, ensuring the reproducibility of analytical methods is paramount. Incurred sample reanalysis (ISR) serves as a critical in-study validation to confirm the reliability of reported pharmacokinetic data. This guide provides a comprehensive comparison of ISR guidelines and methodologies, with a specific focus on studies employing Estrone-d2-1 as an internal standard for the quantification of estrone. For researchers, scientists, and drug development professionals, this document outlines the regulatory expectations, presents available experimental data, and explores alternative internal standards to facilitate robust and compliant bioanalytical method validation.
Regulatory Framework for Incurred Sample Reanalysis
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for conducting ISR. These guidelines aim to ensure the consistency and reliability of bioanalytical data from preclinical and clinical studies. The core acceptance criteria are harmonized to a large extent, emphasizing the importance of demonstrating method reproducibility with actual study samples.[1][2][3][4][5][6][7][8][9]
A summary of the key ISR parameters from major regulatory agencies is presented below:
| Parameter | FDA | EMA |
| Studies Requiring ISR | All pivotal pharmacokinetic (PK) or pharmacodynamic (PD) studies, and all in vivo human bioequivalence (BE) studies.[3] For non-clinical safety studies, ISR should be conducted at least once per species for each method.[3] | All pivotal bioequivalence trials, first clinical trial in subjects, first patient trial, and first trial in patients with impaired hepatic and/or renal function. |
| Number of Samples | Up to 10% of the first 1,000 samples and 5% of the remaining samples. A minimum number of samples may be justified. | 10% of the first 1000 samples and 5% of the number of samples exceeding 1000. For studies with a smaller number of samples, a minimum of 10 samples is recommended. |
| Sample Selection | Samples should be selected from around the maximum concentration (Cmax) and from the elimination phase. | Samples should be selected to cover the entire pharmacokinetic profile, including points around Cmax and in the elimination phase. |
| Acceptance Criteria (Small Molecules by LC-MS) | At least two-thirds (67%) of the reanalyzed samples must have results within ±20% of the mean of the original and the repeat result.[2] | At least two-thirds (67%) of the reanalyzed samples should be within ±20% of the mean of the initial and repeat values. |
| Investigation of Failure | An investigation is required if the overall ISR assessment fails to meet the acceptance criteria.[2] | An investigation into the cause of the failure is required. |
The Role and Performance of this compound as an Internal Standard
Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS bioanalysis due to their ability to mimic the analyte's behavior during sample extraction, derivatization (if any), and chromatographic separation, thereby compensating for potential variability. This compound, a deuterated analog of estrone, is frequently employed for this purpose. While specific incurred sample reanalysis data for methods using this compound is not always publicly detailed in research publications, numerous validated methods report successful ISR outcomes, indicating its reliability.[1]
The chemical structure of this compound is designed to have a mass difference that is sufficient to prevent isotopic crosstalk with the analyte, while maintaining similar physicochemical properties.
Below is a logical workflow for a bioanalytical study incorporating ISR with this compound.
Experimental Methodologies for Estrone Quantification
The successful application of this compound as an internal standard is contingent on a robust and well-validated bioanalytical method. Below are summarized experimental protocols from published LC-MS/MS methods for estrone quantification, which have reported meeting ISR acceptance criteria.
Table of Representative Experimental Protocols
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | This compound | 13C3-Estrone | Estradiol-d5 |
| Biological Matrix | Human Plasma | Human Serum | Human Serum |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with methyl t-butyl ether (MTBE), followed by derivatization with dansyl chloride. | LLE with hexane:MTBE (75:25, v:v), evaporation, and reconstitution.[2] | Protein precipitation with methanol containing the internal standard, followed by LLE with MTBE. |
| Chromatography | UPLC with a reversed-phase C18 column. | UPLC with a phenyl column.[3] | UHPLC with a reversed-phase C18 column. |
| Mobile Phase | Gradient elution with acetonitrile and water containing formic acid. | Gradient elution with methanol and water containing ammonium hydroxide.[2] | Gradient elution with methanol and water. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) after derivatization. | Negative Electrospray Ionization (ESI-).[2] | Negative Atmospheric Pressure Chemical Ionization (APCI-). |
| Mass Spectrometry | Triple Quadrupole (QqQ) | Triple Quadrupole (QqQ) | Triple Quadrupole (QqQ) |
| LLOQ for Estrone | 5 pg/mL | 0.07 pg/mL (0.3 pmol/L)[2] | 3.5 pg/mL |
| ISR Result | Met acceptance criteria.[1] | Not explicitly stated, but method validated according to guidelines.[2][3][10] | Not explicitly stated, but method fully validated. |
Alternative Internal Standards for Estrone Bioanalysis
While this compound is a suitable choice, other stable isotope-labeled internal standards can also be effectively used for the quantification of estrone. The selection of an internal standard should be based on its commercial availability, cost, isotopic purity, and its ability to co-elute and ionize similarly to the analyte.
Comparison of Potential Internal Standards for Estrone Analysis
| Internal Standard | Rationale for Use | Potential Considerations |
| Estrone-d4 | Higher degree of deuteration can further minimize the risk of isotopic overlap. | Generally interchangeable with this compound. |
| 13C3-Estrone | 13C labeling is often considered more stable than deuterium labeling, with less potential for chromatographic separation from the analyte.[11] | May be more expensive than deuterated analogs. |
| Estrone-13C6 | A higher number of 13C atoms provides a larger mass shift. | Similar considerations to 13C3-Estrone. |
| Estradiol-d3 or -d5 | Can be used if estradiol is also being quantified in the same assay. However, it is structurally different from estrone. | As a homologous internal standard, it may not perfectly mimic the extraction and ionization behavior of estrone. |
The choice of internal standard is a critical step in method development. The following diagram illustrates the decision-making process for selecting an appropriate internal standard for estrone bioanalysis.
Conclusion
The successful implementation of incurred sample reanalysis is a cornerstone of robust bioanalytical method validation, providing confidence in the reported data from pharmacokinetic and other clinical studies. This compound has proven to be a reliable internal standard for the quantification of estrone, with numerous validated methods attesting to its performance, although detailed public ISR data remains limited. When developing and validating bioanalytical methods, researchers must adhere to the stringent guidelines set forth by regulatory agencies. The choice of an appropriate internal standard, such as this compound or a suitable alternative, coupled with a meticulously validated experimental protocol, is critical to achieving the required accuracy, precision, and reproducibility, ultimately ensuring the integrity of the study data.
References
- 1. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 2. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. Incurred sample reanalysis (ISR): a decisive tool in bioanalytical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Statistical Considerations for Assessment of Bioanalytical Incurred Sample Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. en.cmicgroup.com [en.cmicgroup.com]
Estrone Reference Ranges Across Patient Populations: A Comparative Guide Using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of estrone reference ranges in various patient populations, as determined by the highly sensitive and specific method of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). It also offers a detailed experimental protocol for estrone measurement and a comparison with alternative analytical methods.
Superior Specificity of LC-MS/MS in Hormone Analysis
Historically, immunoassays were the primary method for quantifying estrone. However, these methods are often limited by cross-reactivity with other structurally similar steroids, leading to potential inaccuracies, especially at the low concentrations observed in certain populations.[1] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard, offering superior analytical sensitivity and specificity.[2][3] This methodology allows for the precise measurement of estrone, even at sub-picomolar levels, making it particularly valuable for assessing levels in men, postmenopausal women, and children.[4][5]
Estrone Reference Ranges by Patient Population
The following tables summarize estrone reference ranges as determined by LC-MS/MS in various studies. It is important to note that reference ranges can vary between laboratories due to differences in methodology and patient populations.[6]
Table 1: Estrone Reference Ranges in Adult Females
| Population | Reference Range (pg/mL) | Reference Range (pmol/L) | Source(s) |
| Premenopausal | 17 - 200 | 63 - 740 | [7] |
| Postmenopausal | 7 - 40 | 26 - 148 | [7] |
| Postmenopausal (alternate) | Not specified | 22 to 122 | [4][8] |
Table 2: Estrone Reference Ranges in Adult Males
| Population | Reference Range (pg/mL) | Reference Range (pmol/L) | Source(s) |
| Adult Males | 10 - 60 | 37 - 222 | [7] |
Table 3: Estrone Reference Ranges in Pediatric Populations
Reference ranges in children are highly dependent on age and pubertal stage.[9]
| Population | Age | Estrone Levels | Source(s) |
| Newborns (1-14 days) | 1-14 days | Very elevated at birth, falling to prepubertal levels within a few days. | [7] |
| Prepubertal Boys | 4-8 years | <20 pmol/L | [9] |
| Prepubertal Boys | >8 years | 10 to 100 pmol/L | [9] |
| Girls (Childhood) | Not specified | ≤20 pmol/L | [9] |
| Girls (Mini-puberty) | Not specified | Detectable up to a certain level, then declines. | [9][10] |
Experimental Protocol: Estrone Measurement by LC-MS/MS
The following is a generalized protocol for the quantification of estrone in serum or plasma using LC-MS/MS, based on common practices described in the literature.[4][11][12]
1. Sample Preparation
-
Internal Standard Spiking: An isotope-labeled internal standard (e.g., 13C3-Estrone) is added to calibrators, quality controls, and patient samples.[4][8]
-
Liquid-Liquid Extraction (LLE): Estrogens are extracted from the serum or plasma matrix using an organic solvent such as methyl t-butyl ether (MTBE).[11][13] This step removes proteins and other interfering substances.
-
Evaporation: The organic solvent containing the estrogens is evaporated to dryness under a stream of nitrogen.[11]
-
Derivatization (Optional but common for enhancing sensitivity): The dried extract is reconstituted and derivatized, for example, with dansyl chloride, to improve ionization efficiency.[11][13]
2. LC-MS/MS Analysis
-
Chromatographic Separation: The derivatized extract is injected into a liquid chromatography system. A reversed-phase column is typically used to separate estrone from other compounds. A gradient elution with a mobile phase consisting of solvents like methanol and water with modifiers (e.g., ammonium hydroxide) is employed.[4]
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source, commonly using heated electrospray ionization (HESI) in either positive or negative mode.[4][11]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for both native estrone and its labeled internal standard.[11]
3. Data Analysis
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
The concentration of estrone in patient samples is determined from this calibration curve.
Below is a diagram illustrating the typical workflow for LC-MS/MS analysis of estrone.
Caption: Experimental workflow for estrone analysis by LC-MS/MS.
Comparison with Alternative Methods
While LC-MS/MS is the reference method, other techniques have been used for estrone measurement.
Table 4: Comparison of Estrone Measurement Methods
| Method | Advantages | Disadvantages |
| LC-MS/MS | High sensitivity and specificity.[4][5] Ability to measure multiple steroids simultaneously. Considered the "gold standard".[2] | Higher initial instrument cost. Requires specialized technical expertise. |
| Immunoassays (e.g., RIA, ELISA) | Lower cost and high throughput. Widely available. | Prone to cross-reactivity with other steroids, leading to inaccuracies, especially at low concentrations.[1] May lack the sensitivity required for certain patient populations.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity. | Often requires more extensive sample derivatization.[4] |
References
- 1. Simultaneous analysis of E1 and E2 by LC-MS/MS in healthy volunteers: estimation of reference intervals and comparison with a conventional E2 immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. academic.oup.com [academic.oup.com]
- 4. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Estrone, Serum | MLabs [mlabs.umich.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Sex-specific Estrogen Levels and Reference Intervals from Infancy to Late Adulthood Determined by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sex-specific Estrogen Levels and Reference Intervals from Infancy to Late Adulthood Determined by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Estrone-d2-1: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Estrone-d2-1, a deuterated form of the natural estrogenic hormone, Estrone. Adherence to these protocols is critical due to the potential hazards associated with this compound, including suspected carcinogenicity and reproductive toxicity.[1]
Key Safety and Disposal Information
To facilitate a quick assessment of the necessary precautions, the following table summarizes the crucial safety and disposal data for Estrone, which is applicable to its deuterated form, this compound.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, protective clothing, eye/face protection. | [2] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, use an appropriate respirator. | [1][3] |
| Handling Precautions | Avoid contact with skin and eyes. Prevent dust formation. Obtain special instructions before use. | [1][4] |
| Primary Disposal Method | Offer to a licensed disposal company. | [1] |
| Alternative Disposal Method | Dissolve or mix with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. | [1] |
| Contaminated Packaging | Dispose of as unused product in a suitable, closed container. | [1] |
| Spill Cleanup | Sweep up, shovel, or vacuum into a suitable closed container for disposal. Avoid creating dust. | [1][2] |
| Environmental Precautions | Do not let product enter drains, surface water, or sanitary sewer systems. | [4] |
Detailed Disposal Protocol
The following protocol outlines the step-by-step methodology for the proper disposal of this compound waste generated in a laboratory setting. The primary objective is to ensure the safe containment and disposal of the hazardous material through a licensed waste management contractor.
Step 1: Segregation of Waste
Immediately upon generation, segregate all materials that have come into contact with this compound. This includes:
-
Solid Waste: Contaminated Personal Protective Equipment (PPE) such as gloves and lab coats, weighing papers, pipette tips, and other disposable labware.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses from cleaning contaminated glassware.
-
Sharps: Contaminated needles, syringes, and other sharp objects.
Step 2: Use of Designated Hazardous Waste Containers
-
Container Type: Collect all waste in chemically compatible containers. High-density polyethylene (HDPE) or glass containers with secure screw-top lids are recommended. The original product container can often be used for waste collection.
-
Container Integrity: Ensure that waste containers are in good condition, free from leaks, and show no signs of external contamination.
-
Sharps Containers: All contaminated sharps must be placed in a designated, puncture-resistant sharps container.
Step 3: Proper Labeling of Waste Containers
-
Hazardous Waste Label: As soon as the first piece of waste is added, affix a "Hazardous Waste" label to the container.
-
Content Identification: Clearly list all constituents in the container, including "this compound" and any solvents or other chemicals present.
Step 4: Storage of Hazardous Waste
-
Designated Area: Store the waste in a designated satellite accumulation area, such as a fume hood, away from general laboratory traffic.
-
Secondary Containment: All hazardous waste containers must be stored within a secondary containment system, such as a chemically resistant tray or tub, to prevent the spread of material in case of a leak.
-
Locked Storage: Store in a locked-up area to restrict access.[2][4]
Step 5: Arranging for Disposal
-
Licensed Disposal Company: Contact a licensed environmental management contractor to arrange for the pickup and disposal of the hazardous waste.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Estrone-d2-1
Essential Safety and Handling Guide for Estrone-d2-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing exposure and environmental impact.
This compound is the deuterium-labeled form of Estrone, a naturally occurring estrogenic hormone.[1] Like its unlabeled counterpart, it should be handled with care as it is classified as a potential carcinogen and reproductive hazard.[2][3][4][5][6]
Personal Protective Equipment (PPE)
To minimize exposure, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free nitrile or neoprene chemotherapy gloves meeting ASTM D6978 standards.[7][8] | Prevents skin contact and absorption. Double-gloving is recommended for enhanced protection.[7] Powder-free gloves prevent the aerosolization of hazardous particles.[8] |
| Gown | Disposable, long-sleeved gown made of polyethylene-coated polypropylene or other laminate materials resistant to chemical permeation.[7][9] | Protects skin and personal clothing from contamination. Standard cloth lab coats are not sufficient.[7] |
| Eye Protection | Safety glasses with side shields or goggles.[2][10] | Protects eyes from dust particles and splashes. |
| Face Protection | A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[7][11] | Provides a full barrier for the face. |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the powder outside of a containment system or when there is a risk of aerosolization.[11][12][13] | Minimizes the inhalation of the powdered compound. |
| Additional Garb | Disposable head, hair, and shoe covers.[7][11] | Prevents the spread of contamination outside of the laboratory. |
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure to hazardous compounds.
-
Fume Hood: All handling of this compound in its solid, powdered form and the preparation of its solutions must be conducted in a certified chemical fume hood.[2][10][12]
-
Ventilation: The laboratory should be well-ventilated to ensure any potential vapors or dust are effectively removed.[14]
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and regulatory compliance.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[13][14]
-
For long-term stability, store the stock solution at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1][15] Avoid repeated freeze-thaw cycles.[1]
-
The storage area should be clearly labeled with appropriate hazard warnings.
Preparation of Solutions
-
Don all required PPE before beginning any work.
-
Conduct all weighing and solution preparation activities within a chemical fume hood to prevent inhalation of the powder and to contain any spills.[2][10]
-
Use a dedicated set of non-sparking tools for handling the compound.[14]
-
Consult the product's technical data sheet for solubility information in various solvents.[16]
-
Clean all equipment and the work surface thoroughly after each use.
Waste Disposal
All waste generated from handling this compound is considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: This includes contaminated gloves, gowns, shoe covers, and any other disposable materials.[2]
-
Collect all solid waste in a dedicated, clearly labeled hazardous waste container lined with a chemically resistant bag.
-
-
Liquid Waste: This includes unused solutions and contaminated solvents.
-
Collect all liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[2]
-
-
Sharps: Any contaminated sharps should be placed in a designated sharps container.
-
Disposal Protocol: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[17]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing.[13] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[13]
-
Inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.[2]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For a small powder spill, gently cover with an absorbent material to avoid raising dust.
-
Carefully scoop the material into a hazardous waste container.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For a large spill, contact your institution's EHS office immediately.[13]
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₈H₂₀D₂O₂ | [16] |
| Formula Weight | 272.4 g/mol | [16] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [1][15] |
| Solubility (DMF) | 30 mg/mL | [16] |
| Solubility (DMSO) | 20 mg/mL | [16] |
Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. in.nau.edu [in.nau.edu]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. pccarx.com [pccarx.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectrumrx.com [spectrumrx.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. gerpac.eu [gerpac.eu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. Reducing Exposure to Airborne Hormones during Compounding - Sentry Air Systems, Inc. [sentryair.com]
- 13. research.uga.edu [research.uga.edu]
- 14. organon.com [organon.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
- 17. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
